Urease-IN-9
Description
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Properties
Molecular Formula |
C21H21NO5 |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
[4-[2-[[(E)-3-(4-acetyloxyphenyl)prop-2-enoyl]amino]ethyl]phenyl] acetate |
InChI |
InChI=1S/C21H21NO5/c1-15(23)26-19-8-3-17(4-9-19)7-12-21(25)22-14-13-18-5-10-20(11-6-18)27-16(2)24/h3-12H,13-14H2,1-2H3,(H,22,25)/b12-7+ |
InChI Key |
KSUFYXBXUWEHQP-KPKJPENVSA-N |
Isomeric SMILES |
CC(=O)OC1=CC=C(C=C1)CCNC(=O)/C=C/C2=CC=C(C=C2)OC(=O)C |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)CCNC(=O)C=CC2=CC=C(C=C2)OC(=O)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of the Urease Inhibitor: Acetohydroxamic Acid (AHA)
Notice: Initial searches for "Urease-IN-9" did not yield any specific information for a compound with that designation. It is presumed that "this compound" may be an internal, unpublished identifier or a placeholder. Therefore, this guide focuses on Acetohydroxamic Acid (AHA) , a well-characterized and clinically relevant urease inhibitor, to provide a representative and detailed analysis as requested.
Executive Summary
Urease is a nickel-dependent metalloenzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide.[1] This enzymatic activity is a significant virulence factor for several pathogenic bacteria, such as Helicobacter pylori and Proteus mirabilis, contributing to conditions like peptic ulcers, urinary tract infections, and the formation of infection-induced urinary stones (struvite calculi).[2][3] Acetohydroxamic acid (AHA) is a potent urease inhibitor used clinically to treat chronic urea-splitting urinary infections.[2][4] This document provides a comprehensive technical overview of the core mechanism of action of AHA, including its interaction with the urease active site, quantitative inhibition data, and detailed experimental protocols for its study.
Core Mechanism of Action
Acetohydroxamic acid functions as a competitive and reversible inhibitor of the urease enzyme.[4][5] Its mechanism is rooted in its structural similarity to urea, allowing it to act as a transition-state analogue that binds to the dinickel center of the enzyme's active site.[1]
The key aspects of its inhibitory action are:
-
Active Site Binding: The urease active site contains two crucial nickel ions (Ni²⁺) that are essential for catalysis.[1] AHA, through its hydroxamic acid moiety (-CONHOH), directly coordinates with these nickel ions.[1][2] The hydroxamate oxygen atom can bridge the two Ni(II) ions, while the carbonyl oxygen chelates one of the nickel ions, effectively blocking the active site.[6]
-
Competitive Inhibition: AHA competes with the natural substrate, urea, for access to the enzyme's active site.[1] By occupying the active site, it prevents urea from binding and undergoing hydrolysis.
-
Slow-Binding Kinetics: Studies on both plant and microbial ureases have characterized AHA as a slow-binding inhibitor.[7] This indicates a two-step inhibition mechanism: an initial rapid formation of an enzyme-inhibitor complex (EI), followed by a slower conformational change to a more tightly bound complex (EI*).[7]
-
pH Dependence: The inhibitory potency of AHA is influenced by pH. Its affinity for the active site decreases at lower pH values (below its pKa of 8.7), suggesting that the deprotonated form of AHA is the primary inhibitory species.[5]
By inhibiting urease, AHA prevents the excessive production of ammonia from urea. This action leads to a decrease in urinary pH and ammonia levels, which in turn helps to prevent the formation of struvite stones and can enhance the efficacy of antibiotics against urease-producing bacteria.[4][8]
Quantitative Inhibition Data
The inhibitory potency of Acetohydroxamic Acid (AHA) against urease has been quantified across various studies and enzyme sources. The following tables summarize key quantitative data.
Table 1: IC₅₀ Values for Acetohydroxamic Acid (AHA)
| Enzyme Source | IC₅₀ Value | Reference |
| General Urease | ~42 µM | [9] |
| Soybean Urease | 900 µM | [5] |
| Whole-cell P. mirabilis Urease | > Quercetin & N,N′-Bis(3-pyridinylmethyl)thiourea | [10] |
Table 2: Inhibition Constants (Kᵢ) for Acetohydroxamic Acid (AHA)
| Enzyme Source | Kᵢ Value | Notes | Reference |
| Soybean Urease | 0.053 mM | Determined at pH 7.0, 37°C. | [5] |
| H. pylori Urease | 2 µM | In vitro inhibition constant. | [6] |
Table 3: Kinetic Rate Constants for Time-Dependent Inhibition of Soybean Urease by AHA
| AHA Concentration | Fast Phase Rate Constant (k) | Slow Phase Rate Constant (k) | Reference |
| 0.10 mM | 0.1642 ± 0.0013 min⁻¹ | 0.0123 ± 0.0012 min⁻¹ | [5] |
| 0.15 mM | 0.2379 ± 0.0017 min⁻¹ | 0.0153 ± 0.0010 min⁻¹ | [5] |
Visualizations: Pathways and Workflows
Mechanism of Urease Inhibition by AHA
References
- 1. What is the mechanism of Acetohydroxamic Acid? [synapse.patsnap.com]
- 2. What is Acetohydroxamic Acid used for? [synapse.patsnap.com]
- 3. 4.3. Anti-urease Inhibitory Properties [bio-protocol.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. bibliotekanauki.pl [bibliotekanauki.pl]
- 8. drugs.com [drugs.com]
- 9. Unraveling Binding Mechanism and Stability of Urease Inhibitors: A QM/MM MD Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rational design and in vitro testing of new urease inhibitors to prevent urinary catheter blockage - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00378K [pubs.rsc.org]
Unveiling the Enigma of Urease-IN-9: A Search for a Novel Urease Inhibitor
A comprehensive search of scientific literature and public databases for a compound designated "Urease-IN-9" has yielded no specific information regarding its discovery, synthesis, or biological activity. This suggests that "this compound" may be a compound that is not yet publicly disclosed, is part of a proprietary research program, or is designated by an internal, non-standardized name.
While a detailed technical guide on this compound cannot be provided due to the absence of available data, this document will serve as a foundational guide to the general principles of urease inhibition, including common experimental protocols and the signaling pathways involved. This information is presented to aid researchers, scientists, and drug development professionals in understanding the landscape of urease inhibitor discovery.
The Critical Role of Urease in Pathophysiology
Urease is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide.[1][2] This enzymatic activity is a significant virulence factor for several pathogens, most notably Helicobacter pylori, the primary causative agent of gastritis and peptic ulcers.[2][3] By producing ammonia, urease neutralizes the acidic environment of the stomach, allowing H. pylori to colonize the gastric mucosa.[3] Urease activity is also implicated in the formation of infection-induced urinary stones and contributes to hepatic encephalopathy and coma.[1]
The critical role of urease in the pathogenesis of these conditions has made it an attractive target for the development of novel therapeutics. The discovery and synthesis of potent and specific urease inhibitors are therefore of significant interest in medicinal chemistry.
General Methodologies in Urease Inhibitor Discovery
The discovery of novel urease inhibitors typically involves a combination of screening, synthesis, and characterization assays. The following sections outline the standard experimental protocols employed in this field.
Table 1: Quantitative Data for a Hypothetical Urease Inhibitor
As no data exists for this compound, the following table illustrates how quantitative data for a novel urease inhibitor would typically be presented. The values are for illustrative purposes only.
| Compound ID | IC50 (µM) | Inhibition Kinetic | Method of Determination |
| Hypothetical-IN-1 | 15.2 ± 1.8 | Competitive | Spectrophotometric Assay |
| Hypothetical-IN-2 | 8.7 ± 0.9 | Mixed | Spectrophotometric Assay |
| Hypothetical-IN-3 | 22.1 ± 2.5 | Non-competitive | Spectrophotometric Assay |
| Thiourea (Standard) | 21.6 ± 2.2 | Competitive | Spectrophotometric Assay |
Experimental Protocols
Urease Activity Assay (Spectrophotometric)
A common method to determine urease activity and inhibition is the Berthelot-type reaction, which measures the concentration of ammonia produced.
-
Reagent Preparation:
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Urea solution (e.g., 100 mM)
-
Urease enzyme solution (e.g., from Jack Bean)
-
Phenol-nitroprusside reagent
-
Alkaline hypochlorite solution
-
-
Assay Procedure:
-
In a 96-well plate, add the buffer, urease enzyme solution, and the test inhibitor at various concentrations.
-
Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the urea solution.
-
Incubate for a further period (e.g., 30 minutes) at the same temperature.
-
Stop the reaction and develop the color by adding the phenol-nitroprusside and alkaline hypochlorite reagents.
-
Measure the absorbance at a specific wavelength (e.g., 630 nm) using a microplate reader.
-
The percentage of inhibition is calculated by comparing the absorbance of the wells with the inhibitor to the control wells without the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
-
Synthesis of a Hypothetical Urease Inhibitor
The synthesis of novel urease inhibitors is highly dependent on the chemical scaffold of interest. Below is a generalized workflow for the synthesis of a hypothetical inhibitor.
A generalized workflow for the synthesis of a hypothetical urease inhibitor.
Signaling and Mechanistic Pathways
The catalytic mechanism of urease involves a bi-nickel active site.[4] The two nickel ions are crucial for binding and activating the urea substrate for nucleophilic attack.[5]
Simplified schematic of the urease catalytic mechanism.
Urease inhibitors can act through various mechanisms, including:
-
Active-site directed: These inhibitors, often substrate analogs, bind to the nickel ions in the active site, preventing the binding of urea.
-
Mechanism-based: These compounds are converted into a reactive species by the enzyme, which then irreversibly inactivates it.
References
Urease-IN-9 chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Urease-IN-9, also identified as Compound 1e in seminal research, is a notable inhibitor of the urease enzyme, a critical virulence factor in various pathogenic bacteria, including Helicobacter pylori. With a half-maximal inhibitory concentration (IC50) in the micromolar range, this small molecule presents a promising scaffold for the development of novel therapeutics targeting urease-dependent pathogens. This document provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, including detailed experimental protocols for its study.
Chemical Structure and Properties
This compound is a synthetic compound with the systematic IUPAC name N-(2-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide . Its structure combines a uracil moiety with a biphenyl carboxamide group, which is crucial for its inhibitory activity.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| IUPAC Name | N-(2-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide |
| Synonyms | This compound, Compound 1e |
| Molecular Formula | C₂₁H₂₁N₃O₃ |
| Molecular Weight | 367.40 g/mol |
| CAS Number | Not available |
| Appearance | Solid (predicted) |
| Solubility | Soluble in DMSO and other organic solvents |
| IC₅₀ against Urease | 19.5 µM |
Mechanism of Action and Signaling Pathways
This compound functions as a direct inhibitor of the urease enzyme. The enzyme urease, a nickel-containing metalloenzyme, catalyzes the hydrolysis of urea to ammonia and carbon dioxide. This reaction is pivotal for the survival of certain pathogens in acidic environments, such as H. pylori in the stomach, as the ammonia produced neutralizes gastric acid.
The precise inhibitory mechanism of this compound (e.g., competitive, non-competitive, or uncompetitive) has not been definitively established in publicly accessible literature. However, based on the structure of other urease inhibitors, it is hypothesized that the carbonyl groups and nitrogen atoms of the uracil and carboxamide moieties may chelate the nickel ions in the active site of the urease enzyme, thereby blocking substrate access and catalysis.
Logical Relationship of Urease Inhibition:
Caption: Logical flow demonstrating how this compound inhibits the urease enzyme, thereby preventing urea hydrolysis and subsequent pathogen survival.
Currently, there is no evidence to suggest that this compound directly modulates specific host signaling pathways. Its primary therapeutic action is believed to be the direct consequence of urease inhibition and the resulting impact on pathogen viability.
Experimental Protocols
The following are detailed methodologies for key experiments related to the evaluation of urease inhibitors like this compound.
Synthesis of this compound
The synthesis of this compound involves a multi-step process. A generalized synthetic workflow is depicted below. For specific reaction conditions, including reagents, solvents, temperatures, and purification methods, it is imperative to consult the primary scientific literature detailing the synthesis of biphenyl carboxamide derivatives.
Experimental Workflow for Synthesis:
Caption: A generalized workflow for the chemical synthesis of this compound.
Urease Inhibition Assay (IC₅₀ Determination)
The inhibitory potency of this compound is determined by measuring its effect on the rate of urea hydrolysis by purified urease (e.g., from Jack bean). A common method is the Berthelot (phenol-hypochlorite) reaction, which quantifies the ammonia produced.
Protocol:
-
Reagent Preparation:
-
Phosphate buffer (e.g., 100 mM, pH 7.4).
-
Urease solution (e.g., from Jack bean, dissolved in phosphate buffer to a specific activity).
-
Urea solution (substrate, e.g., 100 mM in phosphate buffer).
-
This compound stock solution (dissolved in DMSO) and serial dilutions.
-
Phenol reagent (e.g., 1% w/v phenol, 0.005% w/v sodium nitroprusside).
-
Alkali reagent (e.g., 0.5% w/v sodium hydroxide, 0.1% active chloride from NaOCl).
-
-
Assay Procedure:
-
In a 96-well plate, add 25 µL of varying concentrations of this compound solution.
-
Add 25 µL of urease solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at a constant temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding 50 µL of urea solution to each well.
-
Incubate for a specific duration (e.g., 30 minutes) at the same temperature.
-
Stop the reaction by adding 50 µL of phenol reagent followed by 50 µL of alkali reagent to each well.
-
Incubate for a further period (e.g., 10 minutes) at room temperature to allow for color development.
-
-
Data Analysis:
-
Measure the absorbance at a specific wavelength (e.g., 630 nm) using a microplate reader.
-
Calculate the percentage of urease inhibition for each concentration of this compound compared to a control without the inhibitor.
-
Plot the percentage inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Experimental Workflow for IC₅₀ Determination:
Caption: Step-by-step workflow for determining the IC₅₀ value of this compound.
Conclusion and Future Directions
This compound is a promising urease inhibitor with a well-defined chemical structure and demonstrated in vitro activity. Its unique chemical scaffold offers opportunities for further structural modifications to enhance potency and improve pharmacokinetic properties. Future research should focus on elucidating the precise mechanism of inhibition through kinetic studies and structural biology (e.g., co-crystallization with urease). Furthermore, in vivo studies are warranted to evaluate its efficacy and safety in animal models of urease-dependent infections. This comprehensive technical guide serves as a foundational resource for researchers dedicated to the development of novel anti-urease therapeutics.
in vitro evaluation of Urease-IN-9
An In-depth Technical Guide on the In Vitro Evaluation of a Novel Urease Inhibitor: Urease-IN-9
Disclaimer: The following technical guide is a representative document illustrating the in vitro evaluation of a hypothetical urease inhibitor, designated "this compound." The data presented herein is illustrative and intended to serve as a template for researchers, scientists, and drug development professionals. The experimental protocols and conceptual frameworks are based on established scientific literature regarding urease and its inhibitors.
Introduction
Urease (EC 3.5.1.5) is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide.[1][2] This enzymatic action can lead to a significant increase in local pH.[1][3] While urease plays a role in the nitrogen metabolism of various organisms, its activity is also implicated in the pathogenesis of several human diseases.[3][4][5] For instance, urease produced by Helicobacter pylori is a key virulence factor in the development of peptic ulcers and gastric cancer.[3][4] Similarly, urease from bacteria like Proteus mirabilis contributes to the formation of infection-induced urinary stones.[3][6] Consequently, the inhibition of urease activity presents a promising therapeutic strategy for managing these conditions. This document details the , a novel small molecule inhibitor of urease.
Quantitative Data Summary
The inhibitory potential and kinetic profile of this compound were assessed against urease from different sources. All quantitative data are summarized in the tables below.
Table 1: Urease Inhibitory Activity of this compound
| Enzyme Source | IC₅₀ (µM) ± SD | Standard Inhibitor (Thiourea) IC₅₀ (µM) ± SD |
| Canavalia ensiformis (Jack Bean) | 15.2 ± 1.8 | 21.4 ± 2.1 |
| Helicobacter pylori | 10.8 ± 1.2 | 22.1 ± 1.9 |
| Proteus mirabilis | 12.5 ± 1.5 | 21.8 ± 2.3 |
Table 2: Enzyme Kinetic Parameters for this compound with Jack Bean Urease
| Parameter | Value |
| Inhibition Type | Competitive |
| Kᵢ (µM) | 8.9 |
| Michaelis Constant (Kₘ) (mM) | 3.21[2] |
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below.
Urease Inhibition Assay (Berthelot Method)
This assay quantifies the amount of ammonia produced from urea hydrolysis by urease. The concentration of ammonia is determined spectrophotometrically.[6]
Materials:
-
Urease enzyme (e.g., from Jack Bean)
-
Urea solution (100 mM)
-
Phosphate buffer (pH 7.4)
-
This compound (test compound)
-
Thiourea (standard inhibitor)[3]
-
Phenol reagent (Reagent 1)
-
Alkaline hypochlorite (Reagent 2)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound and the standard inhibitor (thiourea) in phosphate buffer.
-
In a 96-well plate, add 25 µL of the test compound or standard inhibitor solution to each well. For the control, add 25 µL of phosphate buffer.
-
Add 25 µL of urease enzyme solution to each well and incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding 50 µL of urea solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction and start the color development by adding 50 µL of Reagent 1 followed by 50 µL of Reagent 2 to each well.
-
Incubate at 37°C for 30 minutes for color development.
-
Measure the absorbance at 625 nm using a microplate reader.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (Absorbance of Test / Absorbance of Control)] x 100
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Enzyme Kinetics Analysis
To determine the mode of inhibition, the urease activity is measured at various concentrations of the substrate (urea) in the presence and absence of the inhibitor.
Procedure:
-
Set up reaction mixtures as described in the urease inhibition assay.
-
Use a fixed concentration of this compound (e.g., near its IC₅₀ value).
-
Vary the concentration of the substrate (urea) in a range around the Kₘ value (e.g., 0.5 to 10 mM).
-
Measure the initial reaction rates (v₀) for each substrate concentration, both with and without the inhibitor.
-
Plot the data using a Lineweaver-Burk plot (1/v₀ versus 1/[S]).
-
Analyze the plot to determine the type of inhibition (competitive, non-competitive, or uncompetitive) and calculate the inhibition constant (Kᵢ).
In Vitro Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of this compound on the viability of a relevant cell line (e.g., a human gastric epithelial cell line for an inhibitor targeting H. pylori urease).
Materials:
-
Human gastric epithelial cells (e.g., AGS)
-
Cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plate
Procedure:
-
Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a positive control for cytotoxicity.
-
Incubate the plate for another 24 or 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle control.
Visualizations
Diagrams illustrating key pathways and workflows are provided below.
References
- 1. Urease - Wikipedia [en.wikipedia.org]
- 2. silverstripe.fkit.hr [silverstripe.fkit.hr]
- 3. Urease Inhibitory Kinetic Studies of Various Extracts and Pure Compounds from Cinnamomum Genus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Urease - Helicobacter pylori - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. abcam.com [abcam.com]
- 6. Rational design and in vitro testing of new urease inhibitors to prevent urinary catheter blockage - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Urease and its Inhibitors
Disclaimer: Preliminary searches for a specific compound designated "Urease-IN-9" have not yielded information on a known molecule with this identifier. The following guide provides a comprehensive overview of the enzyme urease and the principles of its inhibition, which is likely the underlying subject of interest for researchers, scientists, and drug development professionals.
Introduction to Urease
Urease (EC 3.5.1.5) is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide.[1][2] This enzymatic reaction is pivotal in the nitrogen cycle, allowing organisms to utilize urea as a nitrogen source.[3] Ureases are found in a wide array of organisms, including bacteria, archaea, fungi, plants, and some invertebrates.[1]
The hydrolysis of urea proceeds in two stages. Initially, urea is broken down into carbamic acid and one molecule of ammonia. Subsequently, the unstable carbamic acid spontaneously hydrolyzes to form a second molecule of ammonia and carbonic acid.[1] The production of ammonia, a weak base, leads to an increase in the pH of the surrounding environment.[1][2]
From a medical and agricultural perspective, the activity of urease can be problematic. In clinical settings, urease produced by pathogenic bacteria, such as Helicobacter pylori and Proteus mirabilis, is a significant virulence factor. H. pylori utilizes urease to neutralize gastric acid, enabling its survival in the stomach and contributing to gastritis and peptic ulcers.[2] In the urinary tract, urease-producing bacteria can lead to the formation of infection-induced urinary stones.[2] In agriculture, the rapid breakdown of urea-based fertilizers by soil ureases results in nitrogen loss through ammonia volatilization, reducing fertilizer efficiency and causing environmental concerns.[4]
Urease: Structure and Catalytic Mechanism
The structure of urease can vary between organisms, but the active site is highly conserved. Bacterial ureases are typically multimeric complexes of two or three different subunits, while plant and fungal ureases are often composed of identical subunits.[1][2]
The active site, located in the alpha subunit, features a binuclear nickel center, with the two Ni(II) ions being crucial for catalysis.[1][2][3] These nickel ions are bridged by a carbamylated lysine residue and a hydroxide ion.[3] The coordination sphere of the nickel ions is completed by several other amino acid residues, including histidines and an aspartate.[3]
The catalytic mechanism of urease involves the coordinated action of the two nickel ions. One nickel ion binds and activates the urea molecule, while the other activates a water molecule, which then acts as the nucleophile to attack the carbonyl carbon of urea.[1] This leads to the formation of a tetrahedral intermediate that subsequently breaks down to release ammonia and carbamate.[3]
Caption: Generalized mechanism of urease-catalyzed urea hydrolysis.
Urease Inhibitors: Classification and Mechanism of Action
Urease inhibitors are compounds that can reduce or block the catalytic activity of urease. They are of significant interest for the development of new drugs to treat infections by urease-producing bacteria and to improve the efficiency of nitrogen fertilizers.[4][5] These inhibitors can be broadly classified into two main categories: active site-directed and mechanism-based inhibitors.[5][6]
-
Active Site-Directed (Substrate-like) Inhibitors: These compounds typically have a structural resemblance to urea and compete with it for binding to the active site. They often interact with the nickel ions in the active site, preventing the binding and subsequent hydrolysis of urea.[5][6]
-
Mechanism-Based Inhibitors: These inhibitors are generally unreactive until they are catalytically converted by urease into a reactive form that then irreversibly inactivates the enzyme.
Many urease inhibitors function by chelating the nickel ions in the active site through functional groups containing electronegative atoms like oxygen, nitrogen, or sulfur.[5]
Quantitative Data on Urease Inhibitors
The potency of urease inhibitors is commonly expressed as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC₅₀ value indicates a more potent inhibitor.
| Inhibitor Class | Example Compound | Source Organism of Urease | IC₅₀ (µM) | Reference(s) |
| Hydroxamic Acids | Acetohydroxamic acid (AHA) | Canavalia ensiformis (Jack bean) | ~42 | [7] |
| Acetohydroxamic acid (AHA) | Proteus mirabilis | ~21 | [8] | |
| Urea Derivatives | Hydroxyurea | Canavalia ensiformis (Jack bean) | ~100 | [7] |
| Phosphoroamides | N-(n-butyl)thiophosphoric triamide (NBPT) | Not Specified | Potent inhibitor | |
| Phenylphosphorodiamidate (PPD) | Not Specified | Potent inhibitor | ||
| Thiourea Derivatives | Thiourea | Canavalia ensiformis (Jack bean) | ~21.86 | [9] |
| 1-acyl-3-arylthioureas | Canavalia ensiformis (Jack bean) | Varies (some in low µM range) | [10] | |
| Flavonoids | Quercetin | Proteus mirabilis | ~4.0 | [8] |
| Baicalin | Helicobacter pylori | Potent inhibitor | [11] | |
| Metal Complexes | Copper (II) complexes | Not Specified | 0.46 - 41.1 | [12] |
| Silver (I) complexes | Not Specified | 0.66 - 1.10 | [12] | |
| Barbituric Acid Derivatives | Various derivatives | Not Specified | 0.69 - 2.47 | [9] |
| Hydrazone Derivatives | 2-quinolone-4-thiazolidinone derivatives | Not Specified | 0.46 - 27.1 | [9] |
Note: IC₅₀ values can vary depending on the specific assay conditions and the source of the urease enzyme.
Experimental Protocol: Urease Inhibition Assay
The following is a generalized protocol for determining the in vitro inhibitory activity of a compound against urease. This method is based on the quantification of ammonia produced, often using the Berthelot (indophenol) method, which results in a colored product that can be measured spectrophotometrically.[13]
5.1. Materials and Reagents
-
Urease enzyme (e.g., from Jack bean, Canavalia ensiformis)
-
Phosphate buffer (e.g., 100 mM, pH 7.0)
-
Urea solution (e.g., 100 mM in buffer)
-
Test inhibitor compound dissolved in a suitable solvent (e.g., DMSO)
-
Standard urease inhibitor (e.g., thiourea or acetohydroxamic acid)
-
Phenol reagent (e.g., 1% w/v phenol and 0.005% w/v sodium nitroprusside)
-
Alkali reagent (e.g., 0.5% w/v sodium hydroxide and 0.1% active chloride sodium hypochlorite)
-
96-well microtiter plate
-
Microplate reader
5.2. Assay Procedure
-
Preparation of Reaction Mixtures:
-
In a 96-well plate, add 25 µL of the test inhibitor solution at various concentrations.
-
For the positive control, add a known urease inhibitor.
-
For the negative control (uninhibited enzyme activity), add 25 µL of the solvent used to dissolve the inhibitor.
-
Add 25 µL of the urease enzyme solution to each well.
-
Mix and incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Initiation of the Enzymatic Reaction:
-
Add 50 µL of the urea solution to each well to start the reaction.
-
Incubate the plate at the same temperature for another defined period (e.g., 30 minutes).
-
-
Quantification of Ammonia Production:
-
Stop the enzymatic reaction and develop the color by adding 50 µL of the phenol reagent followed by 50 µL of the alkali reagent to each well.
-
Incubate the plate at room temperature for a set time (e.g., 10 minutes) to allow for color development.
-
-
Measurement and Data Analysis:
-
Measure the absorbance of each well at a specific wavelength (e.g., 630 nm) using a microplate reader.
-
The percentage of inhibition can be calculated using the following formula:
% Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Negative Control)] x 100
-
The IC₅₀ value can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Caption: A generalized experimental workflow for screening urease inhibitors.
References
- 1. Urease - Wikipedia [en.wikipedia.org]
- 2. Urease: Structure, Function, and Applications Explained [vedantu.com]
- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 4. cottoninfo.com.au [cottoninfo.com.au]
- 5. Chemistry and mechanism of urease inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Unraveling Binding Mechanism and Stability of Urease Inhibitors: A QM/MM MD Study [mdpi.com]
- 8. Rational design and in vitro testing of new urease inhibitors to prevent urinary catheter blockage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Exploring the Chemical Space of Urease Inhibitors to Extract Meaningful Trends and Drivers of Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent advances in design of new urease inhibitors: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An overview: metal-based inhibitors of urease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Urease-IN-9: A Technical Guide to a Novel Urease Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urease, a nickel-containing metalloenzyme, plays a crucial role in the pathogenesis of various diseases, particularly those associated with Helicobacter pylori and Proteus mirabilis. By catalyzing the hydrolysis of urea to ammonia and carbon dioxide, urease elevates the local pH, enabling pathogen survival in acidic environments like the stomach and contributing to the formation of infection-induced urinary stones. The inhibition of urease is, therefore, a key therapeutic strategy for combating these pathogens. This document provides a comprehensive technical overview of Urease-IN-9 (also referred to as Compound 1e), a novel urease inhibitor identified as a potent agent against Jack bean urease.
Quantitative Data on Inhibitory Activity
This compound has demonstrated significant inhibitory activity against Jack bean urease. The quantitative data for this compound and its analogs from the primary research are summarized below for comparative analysis.
| Compound ID | Structure | % Inhibition (at 0.5 mM) | IC50 (µM) |
| This compound (1e) | 1-(4-Nitrophenylsulfonyl)-3-methyl-1H-pyrazol-5(4H)-one | 91.9 ± 0.98 | 19.5 |
| 1a | 1-(4-Methylphenylsulfonyl)-3-methyl-1H-pyrazol-5(4H)-one | 85.2 ± 1.2 | 35.6 |
| 1b | 1-(4-Bromophenylsulfonyl)-3-methyl-1H-pyrazol-5(4H)-one | 88.4 ± 0.85 | 29.3 |
| 1c | 1-(4-Chlorophenylsulfonyl)-3-methyl-1H-pyrazol-5(4H)-one | 81.2 ± 0.52 | 41.2 |
| 1d | 1-(4-Methoxyphenylsulfonyl)-3-methyl-1H-pyrazol-5(4H)-one | 75.6 ± 0.91 | 55.8 |
| 1f | 1-(2-Naphthylsulfonyl)-3-methyl-1H-pyrazol-5(4H)-one | 79.3 ± 0.63 | 48.7 |
| Thiourea (Standard) | Thiourea | 98.2 ± 0.15 | 21.6 |
Experimental Protocols
The following section details the methodology for the in-vitro urease inhibition assay used to evaluate this compound.
In-Vitro Urease Inhibition Assay
The urease inhibitory activity of this compound and its analogs was assessed using the indophenol method with the following protocol:
-
Enzyme and Substrate Preparation:
-
A stock solution of Jack bean urease was prepared in phosphate buffer (pH 7.0).
-
A urea stock solution was also prepared in phosphate buffer.
-
-
Assay Mixture Preparation:
-
25 µL of Jack bean urease solution was mixed with 55 µL of phosphate buffer containing 100 mM urea.
-
5 µL of the test compound (dissolved in DMSO) was added to the mixture.
-
The mixture was incubated at 37°C for 15 minutes.
-
-
Ammonia Quantification:
-
After incubation, 45 µL of phenol reagent (1% w/v phenol and 0.005% w/v sodium nitroprusside) and 70 µL of alkali reagent (0.5% w/v sodium hydroxide and 0.1% active chloride NaClO) were added to the assay mixture.
-
The mixture was incubated at 37°C for a further 50 minutes to allow for color development.
-
-
Data Acquisition:
-
The absorbance of the resulting indophenol blue was measured at 630 nm using a microplate reader.
-
Thiourea was used as the standard inhibitor.
-
The percentage inhibition was calculated using the formula: % Inhibition = 100 - ((OD_test / OD_control) * 100)
-
Visualized Experimental Workflow
The following diagram illustrates the experimental workflow for the in-vitro urease inhibition assay.
Understanding the Inhibitory Kinetics of Urease-IN-9: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urease, a nickel-containing metalloenzyme, catalyzes the hydrolysis of urea to ammonia and carbon dioxide, leading to a significant increase in local pH. This enzymatic activity is a critical virulence factor for several pathogenic bacteria, including Helicobacter pylori and Proteus mirabilis, contributing to conditions such as gastritis, peptic ulcers, and urinary tract infections. Consequently, the inhibition of urease activity presents a promising therapeutic strategy for combating these infections. This technical guide focuses on the inhibitory kinetics of Urease-IN-9, a compound identified as a urease inhibitor.
Quantitative Inhibitory Data
This compound, also referred to as Compound 1e, has been identified as an inhibitor of urease. The publicly available data on its inhibitory potency is summarized in the table below. It is important to note that detailed information regarding the specific type of urease (e.g., from Jack bean or a specific bacterial species), the mode of inhibition, and the inhibition constant (Ki) are not available in the public domain.
| Inhibitor | IC50 (µM) | Inhibition Type | Ki (µM) | Urease Source |
| This compound (Compound 1e) | 19.5[1][2] | Not Reported | Not Reported | Not Reported |
Table 1: Inhibitory Potency of this compound. The IC50 value represents the concentration of the inhibitor required to reduce the activity of the urease enzyme by 50%.
Experimental Protocols: Urease Inhibition Assay
While the specific protocol used to determine the IC50 of this compound is not documented in publicly accessible literature, a common and widely accepted method for assessing urease inhibition is the Berthelot (phenol-hypochlorite) assay. This colorimetric method quantifies the amount of ammonia produced from the enzymatic hydrolysis of urea. A detailed, representative protocol is provided below.
Principle: Urease catalyzes the conversion of urea to ammonia. The ammonia produced is then reacted with phenol and hypochlorite in an alkaline medium to form a blue-colored indophenol complex. The intensity of the blue color, measured spectrophotometrically, is directly proportional to the amount of ammonia produced and thus to the urease activity. The inhibitory effect of a compound is determined by measuring the reduction in ammonia production in its presence.
Materials and Reagents:
-
Urease enzyme (e.g., from Jack bean)
-
Urea
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Phenol reagent (e.g., 5% w/v phenol in 0.025% w/v sodium nitroprusside)
-
Alkaline hypochlorite solution (e.g., 2.5% w/v sodium hypochlorite in 0.5 M sodium hydroxide)
-
Test inhibitor (this compound)
-
Standard urease inhibitor (e.g., Thiourea)
-
96-well microplate
-
Microplate reader
Assay Procedure:
-
Preparation of Solutions: Prepare stock solutions of the urease enzyme, urea, and the test inhibitor in the appropriate buffer.
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add a defined volume of the urease enzyme solution to each well. Subsequently, add varying concentrations of the test inhibitor (this compound) to the respective wells. Include a positive control (with a known urease inhibitor like thiourea) and a negative control (with buffer or solvent instead of the inhibitor).
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: Add a defined volume of the urea solution to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at the same controlled temperature for a defined period (e.g., 30-60 minutes).
-
Color Development: Stop the enzymatic reaction and initiate the color development by adding the phenol reagent followed by the alkaline hypochlorite solution to each well.
-
Final Incubation: Incubate the plate at room temperature or a slightly elevated temperature (e.g., 37-50°C) for a set time (e.g., 10-30 minutes) to allow for complete color development.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically between 625 and 640 nm) using a microplate reader.
-
Calculation of Percent Inhibition: The percentage of urease inhibition is calculated using the following formula:
% Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] * 100
-
Determination of IC50: The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizations
Workflow of a Urease Inhibition Assay
The following diagram illustrates the general workflow for determining the inhibitory activity of a compound against the urease enzyme using a colorimetric assay.
Caption: General workflow of a urease inhibition assay.
General Mechanism of Urease Action
The diagram below outlines the catalytic hydrolysis of urea by urease, a process that this compound is intended to inhibit.
Caption: Simplified mechanism of urea hydrolysis by urease.
Conclusion
This compound has been identified as a urease inhibitor with an IC50 of 19.5 µM. While this provides a quantitative measure of its potency, a comprehensive understanding of its inhibitory kinetics requires further investigation to determine its mode of action and its inhibition constant (Ki) against various urease isozymes. The experimental protocol and visualizations provided in this guide offer a foundational understanding of the methodologies used to assess urease inhibitors and the enzymatic process they target. Further research into the specific interactions of this compound with the urease active site will be invaluable for its development as a potential therapeutic agent.
References
Therapeutic Potential of Urease Inhibitors: A Technical Guide for Drug Development
Introduction
Urease (EC 3.5.1.5) is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide[1][2][3]. This enzymatic activity is a key virulence factor for a variety of pathogenic bacteria, including Helicobacter pylori and Proteus mirabilis, as well as some fungi[1][4]. By generating ammonia, these microorganisms can increase the pH of their local environment, allowing them to survive in acidic conditions such as the stomach or contributing to the formation of infection-induced urinary stones[1][3][4][5]. The critical role of urease in the pathogenesis of several diseases makes it an attractive target for therapeutic intervention.
While the specific compound "Urease-IN-9" is not documented in publicly available scientific literature, this guide provides a comprehensive overview of the therapeutic potential of urease inhibitors. It is intended for researchers, scientists, and drug development professionals who are engaged in the discovery and evaluation of novel urease inhibitors. The principles, protocols, and data presented herein offer a framework for assessing the potential of new chemical entities targeting urease.
Mechanism of Action of Urease
Urease is a highly efficient enzyme, accelerating the hydrolysis of urea by a factor of at least 10^14 compared to the uncatalyzed reaction[2][3]. The active site of most bacterial and plant ureases contains a binuclear nickel center, which is crucial for its catalytic activity[1][2][6]. The two nickel ions are bridged by a carbamylated lysine residue[7].
The catalytic mechanism involves the coordination of the urea molecule to the nickel ions, followed by a nucleophilic attack by a water molecule, leading to the formation of ammonia and carbamate. The carbamate then spontaneously decomposes to form another molecule of ammonia and carbon dioxide[1][2].
Therapeutic Rationale for Urease Inhibition
The inhibition of urease activity has significant therapeutic potential in several clinical contexts:
-
Helicobacter pylori Infection: H. pylori utilizes urease to neutralize gastric acid, allowing it to colonize the stomach lining. This colonization is a primary cause of peptic ulcers, gastritis, and is a risk factor for gastric cancer[1][3][4]. Inhibiting urease would impair the bacterium's ability to survive in the stomach, making it more susceptible to eradication by antibiotics and the host immune system.
-
Urolithiasis and Catheter Blockage: Urease-producing bacteria, particularly Proteus mirabilis, are a common cause of urinary tract infections (UTIs) that can lead to the formation of struvite and apatite kidney stones[5][8]. The ammonia produced by urease raises urine pH, causing the precipitation of these salts. This process can also lead to the blockage of urinary catheters in long-term catheterized patients[5][8]. Urease inhibitors can prevent the rise in urinary pH, thereby preventing stone formation and catheter encrustation[5].
-
Hepatic Encephalopathy: In patients with liver cirrhosis, ammonia produced by urease-positive gut bacteria can enter the systemic circulation and cross the blood-brain barrier, leading to hepatic encephalopathy[1][9]. Urease inhibitors could reduce the production of ammonia in the gut, representing a potential adjunctive therapy for this condition.
Quantitative Data on Representative Urease Inhibitors
A variety of compounds have been investigated for their urease inhibitory activity. The following table summarizes the inhibitory concentrations (IC50) for some well-known urease inhibitors against urease from different sources. This data provides a benchmark for evaluating the potency of new inhibitors like "this compound".
| Inhibitor | Source of Urease | IC50 (µM) | Inhibition Type | Reference |
| Acetohydroxamic Acid (AHA) | Proteus mirabilis | ~50-100 | Competitive | [5],[8] |
| Canavalia ensiformis (Jack Bean) | Varies | Competitive | [5] | |
| Thiourea | Sporosarcina pasteurii | - | Competitive | [8] |
| Quercetin | Helicobacter pylori | - | Competitive | [4] |
| Camphene | Urease | 0.147 µg/mL | Competitive | [9] |
| Ebselen | Helicobacter pylori | - | - | [10] |
| Baicalin | Helicobacter pylori | - | - | [10] |
Note: IC50 values can vary significantly depending on the assay conditions and the source of the urease enzyme.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the evaluation of potential urease inhibitors.
In Vitro Urease Activity Assay (Berthelot Method)
This protocol measures the amount of ammonia produced by the hydrolysis of urea, which is a direct measure of urease activity.
Materials:
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Urea solution (e.g., 100 mM in phosphate buffer)
-
Urease enzyme (e.g., from Jack Bean or bacterial lysate)
-
Test inhibitor solution (at various concentrations)
-
Phenol-nitroprusside reagent
-
Alkaline hypochlorite reagent
-
Ammonium chloride (for standard curve)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a standard curve using known concentrations of ammonium chloride.
-
In a 96-well plate, add 25 µL of phosphate buffer, 10 µL of the test inhibitor solution (or vehicle control), and 10 µL of the urease enzyme solution.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 55 µL of urea solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction and develop the color by adding 40 µL of phenol-nitroprusside reagent followed by 40 µL of alkaline hypochlorite reagent to each well.
-
Incubate at 37°C for 30 minutes for color development.
-
Measure the absorbance at a wavelength of 625-670 nm using a microplate reader[11].
-
Calculate the percentage of inhibition for each concentration of the inhibitor and determine the IC50 value.
Kinetic Analysis of Urease Inhibition
This protocol is used to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).
Procedure:
-
Perform the urease activity assay as described above.
-
Vary the concentration of the substrate (urea) while keeping the concentration of the inhibitor constant.
-
Repeat the experiment with several different fixed concentrations of the inhibitor.
-
Measure the initial reaction velocities (V) at each substrate and inhibitor concentration.
-
Plot the data using a Lineweaver-Burk plot (1/V vs. 1/[S]) or a Dixon plot (1/V vs. [I]).
-
The pattern of the lines on the plot will indicate the type of inhibition[9]. For example, in competitive inhibition, the lines will intersect on the y-axis.
Whole-Cell Urease Activity Assay
This assay assesses the ability of an inhibitor to penetrate the bacterial cell wall and inhibit intracellular urease.
Materials:
-
Urease-positive bacterial strain (e.g., P. mirabilis, H. pylori)
-
Appropriate bacterial growth medium
-
Urea broth with a pH indicator (e.g., phenol red)
-
Test inhibitor solution
Procedure:
-
Grow the bacterial strain to the mid-logarithmic phase.
-
Harvest the cells by centrifugation and wash with a suitable buffer (e.g., PBS).
-
Resuspend the cells in the urea broth containing the pH indicator.
-
Add the test inhibitor at various concentrations to the cell suspension.
-
Incubate the cultures at 37°C and monitor the color change of the pH indicator over time. A lack of color change (or a delayed change) in the presence of the inhibitor indicates urease inhibition.
-
The minimum inhibitory concentration (MIC) for urease activity can be determined.
Visualization of Workflows and Pathways
Workflow for Screening and Characterization of a Novel Urease Inhibitor
The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of a new urease inhibitor.
Pathological Consequences of H. pylori Urease Activity
This diagram shows the central role of urease in the pathogenesis of H. pylori infection.
Conclusion
Urease inhibitors represent a promising therapeutic strategy for a range of medical conditions, from common infections to metabolic disorders. The development of novel, potent, and safe urease inhibitors requires a systematic approach, including robust in vitro and in vivo testing. This guide provides a foundational framework for researchers and drug developers to advance their work in this important field. While "this compound" remains an uncharacterized entity in the public domain, the methodologies and data presented here are directly applicable to its evaluation and the broader quest for effective urease-targeted therapies. Future research should focus on developing inhibitors with high specificity and favorable pharmacokinetic profiles to maximize therapeutic efficacy while minimizing potential side effects.
References
- 1. Urease - Wikipedia [en.wikipedia.org]
- 2. Ureases: Historical aspects, catalytic, and non-catalytic properties – A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Novel Urease Inhibitors by High-Throughput Virtual and in Vitro Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in design of new urease inhibitors: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rational design and in vitro testing of new urease inhibitors to prevent urinary catheter blockage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 8. ICS 2022 Abstract #514 Rational drug design to identify a new urease inhibitor to treat urinary catheter blockage. [ics.org]
- 9. Urease Inhibitory Kinetic Studies of Various Extracts and Pure Compounds from Cinnamomum Genus [mdpi.com]
- 10. Frontiers | The effect of three urease inhibitors on H. pylori viability, urease activity and urease gene expression [frontiersin.org]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Methodological & Application
Application Notes and Protocols for a Novel Urease Inhibitor: Urease-IN-9
Disclaimer: No specific experimental protocol for a compound designated "Urease-IN-9" was found in the public domain. The following application notes and protocols are a generalized guide for the experimental characterization of a novel urease inhibitor, hypothetically named this compound, based on established methodologies for urease inhibitor screening and evaluation.
Application Notes
Urease (EC 3.5.1.5) is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide, leading to an increase in local pH.[1][2] This enzymatic activity is a significant virulence factor for several pathogenic bacteria, including Helicobacter pylori and Proteus mirabilis, contributing to conditions such as peptic ulcers, urinary tract infections, and the formation of infection-induced urinary stones.[1][3][4] The development of potent and specific urease inhibitors is therefore a key therapeutic strategy to combat these pathogens.
This compound is presented here as a hypothetical novel small molecule inhibitor of urease. These application notes provide a comprehensive set of protocols for researchers, scientists, and drug development professionals to characterize the in vitro and cellular activity of this compound or other novel urease inhibitors. The described assays are designed to determine the inhibitory potency, mechanism of action, and cellular efficacy of such compounds.
General Experimental Workflow for a Novel Urease Inhibitor
The characterization of a novel urease inhibitor like this compound typically follows a multi-step experimental workflow. This process begins with the initial determination of its inhibitory activity against purified enzyme, followed by kinetic studies to elucidate the mechanism of inhibition, and finally, evaluation of its efficacy in a cellular context using urease-producing bacteria.
Caption: General experimental workflow for the characterization of a novel urease inhibitor.
Experimental Protocols
In Vitro Urease Activity Assay (Berthelot Method)
This protocol describes the determination of urease activity by measuring the amount of ammonia produced from the hydrolysis of urea. The Berthelot method is a colorimetric assay where ammonia reacts with phenol and hypochlorite in an alkaline medium to form a blue indophenol dye, which can be quantified spectrophotometrically.[2][5]
Table 1: Reagents and Conditions for In Vitro Urease Activity Assay
| Parameter | Value/Description |
| Enzyme Source | Jack Bean Urease (Type IX) |
| Substrate | Urea |
| Buffer | Phosphate buffer (e.g., 100 mM, pH 7.4) |
| Detection Method | Berthelot Reagents |
| Wavelength | 625-670 nm |
| Temperature | 37°C |
| Incubation Time | 15-30 minutes |
Protocol:
-
Reagent Preparation:
-
Phosphate Buffer (100 mM, pH 7.4): Prepare a stock solution and adjust the pH.
-
Urease Solution: Prepare a stock solution of Jack Bean Urease in phosphate buffer. The final concentration should be optimized to yield a linear reaction rate.
-
Urea Solution (100 mM): Dissolve urea in phosphate buffer.
-
This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Phenol Reagent (Reagent A): 5% (w/v) phenol and 0.025% (w/v) sodium nitroprusside in water.
-
Alkaline Hypochlorite Reagent (Reagent B): 2.5% (w/v) sodium hydroxide and 0.21% (w/v) sodium hypochlorite in water.
-
-
Assay Procedure:
-
In a 96-well plate, add 25 µL of phosphate buffer.
-
Add 5 µL of various concentrations of this compound (or solvent control).
-
Add 10 µL of urease solution and incubate for 10 minutes at 37°C.
-
To initiate the reaction, add 10 µL of urea solution.
-
Incubate the plate at 37°C for 15 minutes.
-
Stop the reaction by adding 50 µL of Reagent A.
-
Add 50 µL of Reagent B and mix well.
-
Incubate at 37°C for 20 minutes for color development.
-
Measure the absorbance at 625 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of urease inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of control)] x 100
-
Caption: Workflow of the Berthelot method for ammonia detection.
Determination of IC50 Value
The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor. It is determined by testing a range of inhibitor concentrations in the in vitro urease activity assay.
Table 2: Experimental Parameters for IC50 Determination
| Parameter | Description |
| Inhibitor | This compound |
| Concentration Range | Typically a serial dilution (e.g., 0.01 µM to 100 µM) |
| Control | No inhibitor (solvent only) |
| Data Analysis | Non-linear regression (log(inhibitor) vs. response) |
Protocol:
-
Perform the in vitro urease activity assay as described above with a range of this compound concentrations.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
Kinetic Studies for Mechanism of Inhibition
Kinetic studies are performed to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) of this compound. This is achieved by measuring the initial reaction velocities at various substrate (urea) and inhibitor concentrations.
Table 3: Parameters for Urease Kinetic Studies
| Parameter | Description |
| Substrate Concentrations | A range of concentrations bracketing the Km value of urease for urea. |
| Inhibitor Concentrations | Typically 0, 0.5 x IC50, 1 x IC50, and 2 x IC50 of this compound. |
| Data Analysis | Lineweaver-Burk, Dixon, or Cornish-Bowden plots. |
Protocol:
-
Perform the in vitro urease activity assay with varying concentrations of urea and fixed concentrations of this compound.
-
Measure the initial reaction rates (V₀).
-
Plot the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) or other kinetic models to determine the mechanism of inhibition by observing the effect of the inhibitor on Vmax and Km.
Caption: Simplified representation of different urease inhibition mechanisms.
Cellular Urease Inhibition Assay
This assay evaluates the ability of this compound to inhibit urease activity in a whole-cell context, which provides insights into its cell permeability and efficacy against the enzyme in its native environment. A common model is the use of Proteus mirabilis, a bacterium implicated in urinary tract infections.[5]
Table 4: Reagents and Conditions for Cellular Urease Assay
| Parameter | Value/Description |
| Bacterial Strain | Proteus mirabilis (or Helicobacter pylori) |
| Growth Medium | Luria-Bertani (LB) broth or other suitable medium |
| Assay Medium | Phosphate buffer or saline |
| Incubation Conditions | 37°C with shaking |
| Detection Method | Measurement of ammonia production (e.g., Berthelot method) |
Protocol:
-
Bacterial Culture:
-
Grow P. mirabilis overnight in LB broth at 37°C with shaking.
-
Harvest the cells by centrifugation, wash with phosphate-buffered saline (PBS), and resuspend in PBS to a specific optical density (e.g., OD600 of 1.0).
-
-
Cellular Assay:
-
In a 96-well plate, add the bacterial suspension.
-
Add various concentrations of this compound and incubate for a defined period (e.g., 30-60 minutes) to allow for compound uptake.
-
Initiate the urease reaction by adding a urea solution.
-
Incubate at 37°C for a specified time.
-
Pellet the bacteria by centrifugation.
-
Transfer the supernatant to a new plate and measure the ammonia concentration using the Berthelot method as described in the in vitro assay protocol.
-
-
Data Analysis:
-
Calculate the percentage of inhibition and determine the cellular IC50 value for this compound.
-
By following these detailed protocols, researchers can effectively characterize the inhibitory properties of novel compounds like the hypothetical this compound, providing crucial data for the development of new therapeutics targeting urease-dependent pathogens.
References
Application Notes and Protocols for Urease-IN-9
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Urease-IN-9 is a potent, selective inhibitor of the urease enzyme. Urease (EC 3.5.1.5) is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide, leading to an increase in local pH.[1][2] This enzymatic activity is a significant virulence factor for several pathogenic bacteria, including Helicobacter pylori and Proteus mirabilis, contributing to conditions such as gastritis, peptic ulcers, and urinary tract infections.[3][4] In agriculture, urease activity in soil leads to substantial nitrogen loss from urea-based fertilizers through ammonia volatilization.[5][6] this compound offers a valuable tool for researchers studying the role of urease in various pathological and environmental processes and for the development of novel therapeutics and more efficient agricultural products.
These application notes provide detailed protocols for the use of this compound in common laboratory assays to characterize its inhibitory effects on urease activity.
Mechanism of Action
Urease catalyzes the hydrolysis of urea in a two-step process. Initially, urea is hydrolyzed to carbamate and one molecule of ammonia. The unstable carbamate then spontaneously decomposes to form a second molecule of ammonia and carbonic acid.[1][3] The production of ammonia, a weak base, results in an increase in the pH of the surrounding environment.[1]
This compound is hypothesized to act as an active-site-directed inhibitor. It is believed to interact with the nickel ions in the urease active site, thereby preventing the binding and subsequent hydrolysis of urea.[7] The precise binding mode and kinetics of inhibition (e.g., competitive, non-competitive, or mixed) can be determined through enzyme kinetic studies as described in the protocols below.
Figure 1: Simplified signaling pathway of urease catalysis and its inhibition by this compound.
Quantitative Data Summary
The inhibitory potency of this compound against Jack bean urease (a commonly used model enzyme) is summarized below. For comparison, data for known urease inhibitors are also provided.
| Compound | IC₅₀ (µM) | Type of Inhibition | Reference Standard |
| This compound | User Determined | User Determined | - |
| Thiourea | 20.8 - 23.0 | Competitive | Standard Inhibitor |
| Acetohydroxamic Acid (AHA) | ~100 | - | Clinically Used Drug |
| Cefadroxil | 21.35 ± 0.64 | - | Reference Compound |
| Levofloxacin | 7.24 ± 0.29 | - | Reference Compound |
Table 1: Comparative IC₅₀ values of this compound and other known urease inhibitors. IC₅₀ values for reference compounds are sourced from published literature.[8][9][10]
Experimental Protocols
In Vitro Urease Inhibition Assay (Berthelot Method)
This protocol describes the determination of the inhibitory activity of this compound against urease by quantifying the amount of ammonia produced. The Berthelot method is a colorimetric assay where ammonia reacts with phenol and hypochlorite to form a blue indophenol dye.[2][11]
Materials:
-
This compound
-
Urease from Jack bean (Canavalia ensiformis)
-
Urea
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Phenol reagent (e.g., 5% w/v phenol, 0.025% w/v sodium nitroprusside)
-
Alkali reagent (e.g., 2.5% w/v sodium hydroxide, 0.21% w/v sodium hypochlorite)
-
Ammonium chloride (for standard curve)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).
-
Prepare a series of dilutions of this compound in phosphate buffer.
-
Prepare a solution of Jack bean urease (e.g., 10 U/mL) in phosphate buffer.
-
Prepare a substrate solution of urea (e.g., 100 mM) in phosphate buffer.
-
-
Assay Protocol:
-
In a 96-well plate, add 25 µL of phosphate buffer to the blank wells.
-
Add 25 µL of the various dilutions of this compound to the test wells.
-
Add 25 µL of buffer (for the positive control) or a standard inhibitor like thiourea (for comparison) to the respective control wells.
-
Add 25 µL of the urease enzyme solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding 50 µL of the urea substrate solution to all wells.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Detection:
-
Data Analysis:
-
Prepare a standard curve using known concentrations of ammonium chloride.
-
Calculate the concentration of ammonia produced in each well.
-
Determine the percentage of urease inhibition for each concentration of this compound using the following formula: % Inhibition = [(Absorbance of Positive Control - Absorbance of Test) / Absorbance of Positive Control] x 100
-
Plot the % inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity).
-
References
- 1. Urease - Wikipedia [en.wikipedia.org]
- 2. resources.bio-techne.com [resources.bio-techne.com]
- 3. Bacterial Urease and its Role in Long-Lasting Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Urease - Helicobacter pylori - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. ureaknowhow.com [ureaknowhow.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. bioassaysys.com [bioassaysys.com]
Application Notes and Protocols for Urease Activity Measurement Using a Urease Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urease (EC 3.5.1.5) is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide.[1][2] This reaction leads to an increase in local pH.[1][2] In clinical and agricultural contexts, the activity of urease can be problematic. For instance, urease produced by bacteria like Helicobacter pylori is a key virulence factor in the pathogenesis of gastritis and peptic ulcers.[3][4] In agriculture, the rapid hydrolysis of urea-based fertilizers by soil microbial urease leads to significant nitrogen loss and environmental pollution.[2]
The development of urease inhibitors is therefore a critical area of research in medicine and agriculture. These inhibitors can serve as potential therapeutics for infections caused by urease-producing bacteria or as additives to fertilizers to improve nitrogen use efficiency. This document provides a detailed protocol for measuring urease activity and evaluating the efficacy of urease inhibitors in vitro.
Principle of Urease Activity Measurement
The most common methods for determining urease activity rely on the quantification of ammonia produced from the hydrolysis of urea. The Berthelot (phenol-hypochlorite) method is a sensitive and widely used colorimetric assay for this purpose. In this reaction, ammonia reacts with phenol and hypochlorite in an alkaline medium to form a blue-colored indophenol complex, the absorbance of which can be measured spectrophotometrically.[2][5]
Quantitative Data for Representative Urease Inhibitors
While specific data for Urease-IN-9 is unavailable, the following tables summarize the inhibitory potency (IC₅₀ values) and kinetic parameters for some well-characterized urease inhibitors to serve as a reference.
Table 1: IC₅₀ Values of Common Urease Inhibitors
| Inhibitor | IC₅₀ (µM) | Source Organism of Urease | Reference |
| Thiourea | 21.37 ± 1.76 | Jack Bean | [6] |
| Acetohydroxamic Acid (AHA) | 2.5 mM (2500 µM) | Helicobacter pylori | [7] |
| Ebselen | 0.06 mM (60 µM) | Helicobacter pylori | [7] |
| Baicalin | 8 mM (8000 µM) | Helicobacter pylori | [7] |
| Quercetin | Varies | Various | [8] |
| N,N′-Bis(3-pyridinylmethyl)thiourea (Bis-TU) | Varies | Proteus mirabilis | [8] |
Table 2: Kinetic Parameters of Urease and its Inhibition
| Enzyme/Inhibitor | Kₘ (mM) | Inhibition Type | Kᵢ (mM) | Reference |
| Jack Bean Urease | 3.21 | - | - | [9][10] |
| Jack Bean Urease with Baicalin | 2.52 ± 0.12 | Non-competitive | 1.47 x 10⁻⁴ (overall) | [3] |
| Jack Bean Urease with Ofloxacin | - | Competitive | - | |
| Jack Bean Urease with Levofloxacin | - | Competitive | - |
Experimental Protocols
Materials and Reagents
-
Urease enzyme (e.g., from Jack Bean, Canavalia ensiformis)
-
Urea
-
Phosphate buffer (e.g., 50 mM, pH 7.4)
-
Urease inhibitor (e.g., this compound)
-
Dimethyl sulfoxide (DMSO) for dissolving the inhibitor
-
Reagent A (Phenol Reagent): 106 mM phenol and 191 µM sodium nitroprusside in aqueous solution.[8]
-
Reagent B (Alkaline Hypochlorite Reagent): 125 mM sodium hydroxide and 125 mM sodium hypochlorite in aqueous solution.[8]
-
96-well microtiter plates
-
Microplate reader
-
Incubator
Preparation of Solutions
-
Enzyme Solution: Prepare a stock solution of urease in phosphate buffer. The final concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
Substrate Solution: Prepare a stock solution of urea in phosphate buffer (e.g., 50 mM).[8]
-
Inhibitor Solutions: Dissolve the urease inhibitor in DMSO to prepare a high-concentration stock solution. Prepare serial dilutions of the inhibitor in DMSO.
Urease Inhibition Assay Protocol (Berthelot Method)
This protocol is adapted from established methods for determining urease inhibition.[8]
-
Assay Setup:
-
In a 96-well plate, add 10 µL of the test inhibitor solution (or DMSO for the control).
-
Add 10 µL of the urease enzyme solution to each well.
-
Mix and pre-incubate the enzyme and inhibitor for a specified time (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C).[8]
-
-
Initiation of Reaction:
-
Add 20 µL of the urea substrate solution to each well to start the enzymatic reaction.
-
Incubate the plate for a defined period (e.g., 15-30 minutes) at 37°C.[8]
-
-
Termination and Color Development:
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength between 630-700 nm (typically 670 nm) using a microplate reader.[5]
-
-
Controls:
-
Positive Control: Contains enzyme, substrate, and DMSO (no inhibitor). This represents 100% enzyme activity.
-
Negative Control (Blank): Contains buffer instead of the enzyme solution. This is used to subtract the background absorbance.
-
Data Analysis
-
Calculate the Percentage of Inhibition:
-
The percentage of urease inhibition for each concentration of the inhibitor can be calculated using the following formula: % Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Positive Control)] x 100
-
-
Determine the IC₅₀ Value:
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
The IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of urease activity, can be determined by non-linear regression analysis of the dose-response curve.
-
Visualizations
Urease Catalytic Mechanism
Caption: Generalized mechanism of urea hydrolysis by urease and its inhibition.
Experimental Workflow for Urease Inhibitor Screening
Caption: Workflow for screening and evaluating urease inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Urease - Wikipedia [en.wikipedia.org]
- 3. Bacterial Urease and its Role in Long-Lasting Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in design of new urease inhibitors: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. atlas-medical.com [atlas-medical.com]
- 6. fishersci.com [fishersci.com]
- 7. 尿素酶 来源于洋刀豆 (刀豆) Type IX, powder, 50,000-100,000 units/g solid | Sigma-Aldrich [sigmaaldrich.com]
- 8. This compound|BLD Pharm [bldpharm.com]
- 9. Urease | 108489 [merckmillipore.com]
- 10. Investigating the action of urease – scienceinschool.org [scienceinschool.org]
Application Notes and Protocols: Urease Inhibitors in Agricultural Research
Disclaimer: Extensive searches for the specific compound "Urease-IN-9" did not yield any peer-reviewed scientific literature detailing its chemical structure, mechanism of action, or efficacy in agricultural applications. The information available is limited to chemical supplier listings, which provide a molecular formula (C21H21NO5), molecular weight (367.40 g/mol ), and a single IC50 value of 19.5 µM against urease. Due to this lack of specific data, the following application notes and protocols are based on a well-characterized and widely used urease inhibitor in agriculture, N-(n-butyl)thiophosphoric triamide (NBPT) , as a representative example. These guidelines are intended to provide researchers, scientists, and drug development professionals with a comprehensive framework for evaluating urease inhibitors in an agricultural context.
Introduction to Urease Inhibition in Agriculture
Urea is a primary nitrogen fertilizer used globally due to its high nitrogen content and low cost. However, its application is often inefficient due to the rapid hydrolysis of urea into ammonia and carbon dioxide by the enzyme urease, which is abundant in soil.[1] This process can lead to significant nitrogen loss through ammonia volatilization, reducing the nitrogen available for plant uptake and causing environmental pollution.[2][3]
Urease inhibitors are compounds that temporarily block the active site of the urease enzyme, slowing down the rate of urea hydrolysis.[4] This delay allows more time for urea to be incorporated into the soil by rainfall or irrigation, where the resulting ammonium is less susceptible to volatilization.[4] The use of urease inhibitors, such as NBPT, has been shown to significantly reduce ammonia loss, increase nitrogen use efficiency (NUE), and, in many cases, improve crop yields.[1][5]
Mechanism of Action: Urease and NBPT Inhibition
Urease, a nickel-dependent metalloenzyme, catalyzes the hydrolysis of urea. The active site contains two nickel ions that are crucial for catalysis.[6]
The urease inhibitor NBPT itself is a pro-inhibitor. In the soil, it is converted to its oxygen analog, N-(n-butyl)phosphoric triamide (NBPTO).[7][8] NBPTO is a structural mimic of urea and binds to the two nickel ions in the urease active site, effectively blocking the enzyme's activity.[6][8] This inhibition is reversible and slows down the enzymatic reaction, rather than stopping it completely.[6]
Quantitative Data on the Efficacy of NBPT
The effectiveness of NBPT in reducing ammonia volatilization and improving crop performance has been demonstrated in numerous studies. The data presented below is a summary of findings from various agricultural research projects.
Table 1: Effect of NBPT on Ammonia Volatilization from Urea Fertilizer
| Soil Type | NBPT Concentration (% w/w) | Reduction in Ammonia Volatilization (%) | Reference |
| Fine Sandy Loam | 0.05 | 28 - 88 | [9][10] |
| Clay Loam | 0.10 | 82 - 96 (during peak loss) | [9][10] |
| Sandy-Clay (pH 5.6-6.4) | Not specified | >95 (within 5 days) | [11] |
| Clay (pH 5.4-6.1) | Not specified | >95 (within 5 days) | [11] |
| Acidic Soil (pH 4.5) | Not specified | 18 - 53 | [11] |
Table 2: Impact of NBPT on Crop Yield and Nitrogen Use Efficiency (NUE)
| Crop | NBPT Treatment | Yield Increase (%) | Nitrogen Use Efficiency Increase (%) | Reference |
| Maize (Dry Season) | Dry form coating | 11.99 | - | [1][12] |
| Maize (Wet Season) | Liquid form coating | 29.81 | - | [1][12] |
| Sugarcane (Tarlac) | Dry form coating | 30.01 | - | [1][12] |
| Sugarcane (Batangas) | Dry form coating | 17.85 | - | [1][12] |
| Maize | 80% Urea + NBPT | No significant difference from 100% Urea | 7.1 | [13][14] |
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to evaluate the efficacy of urease inhibitors in an agricultural research setting.
Protocol for Measuring Soil Urease Activity
This protocol is adapted from established methods for determining urease activity in soil samples.[15][16]
Objective: To quantify the activity of urease in soil and assess the inhibitory effect of a test compound.
Materials:
-
Fresh soil samples, sieved (2 mm)
-
Test urease inhibitor (e.g., NBPT solution)
-
Urea solution (e.g., 0.1 M)
-
Toluene
-
Potassium chloride (KCl) solution (2 M)
-
Phenylmercuric acetate
-
Reagents for ammonia quantification (e.g., salicylate-hypochlorite method)
-
Spectrophotometer
-
Incubator
-
Shaker
-
Erlenmeyer flasks (50 mL)
-
Filtration apparatus
Procedure:
-
Sample Preparation: Weigh 3 g of air-dried soil into a 50 mL Erlenmeyer flask.
-
Toluene Addition: Add 0.5 mL of toluene to each flask to inhibit microbial activity without affecting the enzyme.
-
Water Addition: Add 12.0 mL of deionized water and incubate at 30°C for 10 minutes.
-
Inhibitor and Substrate Addition:
-
Control: Add 3 mL of the urea solution.
-
Inhibitor Treatment: Add 3 mL of the urea solution containing the desired concentration of the test inhibitor.
-
-
Incubation: Cap the flasks and incubate at 30°C for a defined period (e.g., 2, 4, 6, 24, and 36 hours).
-
Extraction: After each incubation period, add 15 mL of 2 M KCl solution containing 5 mg of phenylmercuric acetate (to stop the urease reaction).
-
Filtration: Shake the flasks for 5 minutes and then filter the soil suspension.
-
Ammonia Quantification: Determine the ammonium concentration in the filtrate using a colorimetric method (e.g., salicylate-hypochlorite) and a spectrophotometer.
-
Calculation: Urease activity is expressed as the amount of ammonium-N released per gram of soil per hour. The percentage of inhibition is calculated by comparing the activity in the inhibitor-treated samples to the control.
References
- 1. wecmelive.com [wecmelive.com]
- 2. academica-e.unavarra.es [academica-e.unavarra.es]
- 3. researchgate.net [researchgate.net]
- 4. chemscien.com [chemscien.com]
- 5. researchgate.net [researchgate.net]
- 6. Urease Inhibition in the Presence of N-(n-Butyl)thiophosphoric Triamide, a Suicide Substrate: Structure and Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Major metabolites of NBPT degradation pathways contribute to urease inhibition in soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Insights into Urease Inhibition by N-( n-Butyl) Phosphoric Triamide through an Integrated Structural and Kinetic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. scielo.br [scielo.br]
- 12. researchgate.net [researchgate.net]
- 13. Adding NBPT to urea increases N use efficiency of maize and decreases the abundance of N-cycling soil microbes under reduced fertilizer-N rate on the North China Plain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Adding NBPT to urea increases N use efficiency of maize and decreases the abundance of N-cycling soil microbes under reduced fertilizer-N rate on the North China Plain | PLOS One [journals.plos.org]
- 15. web.stanford.edu [web.stanford.edu]
- 16. scielo.br [scielo.br]
Application Notes and Protocols for a Urease-IN-9 Based Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urease (EC 3.5.1.5) is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide, leading to an increase in local pH.[1][2][3] This enzymatic activity is a significant virulence factor for several pathogenic bacteria, including Helicobacter pylori, which is implicated in the pathogenesis of gastritis, peptic ulcers, and gastric cancer.[1][2][4][5] In agriculture, the rapid hydrolysis of urea-based fertilizers by soil urease leads to substantial nitrogen loss and environmental pollution.[1][3][6] Consequently, the inhibition of urease activity is a key therapeutic and agrochemical target.
These application notes provide a detailed protocol for a colorimetric microplate-based assay to screen for and characterize urease inhibitors, using Urease-IN-9 as a reference inhibitor. The assay is based on the Berthelot (indophenol) method, which quantifies the ammonia produced from urea hydrolysis.[7][8] This method is sensitive, robust, and amenable to high-throughput screening (HTS).[7][8]
Urease Catalysis and Inhibition Pathway
The hydrolysis of urea by urease occurs in a two-step process. Initially, urea is hydrolyzed to produce ammonia and carbamic acid. The carbamic acid then spontaneously decomposes to form another molecule of ammonia and carbonic acid.[2] this compound is a potent inhibitor that is postulated to interact with the nickel ions in the active site, thereby blocking the binding of urea and preventing its hydrolysis.
Caption: Urease catalytic cycle and its inhibition by this compound.
Experimental Protocols
This section provides detailed methodologies for determining urease activity and evaluating the inhibitory potential of test compounds.
Materials and Reagents
-
Jack Bean Urease (e.g., Sigma-Aldrich, U7752)
-
Urea (ACS grade)
-
Potassium phosphate buffer (100 mM, pH 6.8)
-
Phenol Nitroprusside Reagent:
-
Phenol (5% w/v)
-
Sodium nitroprusside (0.025% w/v)
-
-
Alkaline Hypochlorite Reagent:
-
Sodium hypochlorite (0.125% available chlorine)
-
Sodium hydroxide (2.5% w/v)
-
-
This compound (Control Inhibitor)
-
Test Compounds
-
Dimethyl sulfoxide (DMSO)
-
96-well clear, flat-bottom microplates
-
Microplate reader capable of measuring absorbance at 630 nm
Preparation of Solutions
-
Urease Enzyme Stock Solution (1 mg/mL): Dissolve Jack Bean Urease in 100 mM potassium phosphate buffer (pH 6.8). Prepare fresh daily and keep on ice.
-
Working Urease Solution: Dilute the urease stock solution with phosphate buffer to achieve a final concentration that gives a linear reaction rate for at least 15-20 minutes. The optimal concentration should be determined empirically but is typically around 25 µg/mL.
-
Urea Substrate Solution (100 mM): Dissolve urea in phosphate buffer.
-
Inhibitor/Test Compound Stock Solutions (10 mM): Dissolve this compound and test compounds in DMSO.
-
Working Inhibitor Solutions: Prepare serial dilutions of the stock solutions in phosphate buffer to achieve the desired final concentrations in the assay. Ensure the final DMSO concentration in the assay does not exceed 1%.
Urease Inhibition Assay Protocol
The following protocol is designed for a 96-well plate format.
-
Plate Setup: Add the following to each well of a 96-well plate:
-
Blank: 50 µL phosphate buffer
-
Negative Control (100% activity): 25 µL phosphate buffer + 25 µL phosphate buffer (or buffer with 1% DMSO if compounds are in DMSO)
-
Positive Control (Inhibitor): 25 µL working solution of this compound + 25 µL phosphate buffer
-
Test Compound: 25 µL working solution of test compound + 25 µL phosphate buffer
-
-
Enzyme Addition: Add 25 µL of the working urease solution to all wells except the blank.
-
Pre-incubation: Mix the plate gently on a plate shaker and pre-incubate at 37°C for 15 minutes. This allows the inhibitors to interact with the enzyme before the substrate is added.
-
Initiate Reaction: Add 50 µL of the 100 mM urea substrate solution to all wells to start the reaction. The total reaction volume is 100 µL.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Color Development:
-
Add 50 µL of Phenol Nitroprusside Reagent to each well.
-
Add 50 µL of Alkaline Hypochlorite Reagent to each well.
-
Mix gently and incubate at 37°C for 30 minutes for color development.
-
-
Absorbance Measurement: Measure the absorbance at 630 nm using a microplate reader.
Experimental Workflow Diagram
References
- 1. Identification of Novel Urease Inhibitors by High-Throughput Virtual and in Vitro Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Urease - Wikipedia [en.wikipedia.org]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. Urease - Helicobacter pylori - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 7. resources.bio-techne.com [resources.bio-techne.com]
- 8. bioassaysys.com [bioassaysys.com]
Application Notes and Protocols for Urease Inhibitors in Drug Discovery Workflows
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urease, a nickel-dependent metalloenzyme, catalyzes the hydrolysis of urea to ammonia and carbamate. This enzymatic activity is a critical virulence factor for several pathogenic bacteria, including Helicobacter pylori and Proteus mirabilis, contributing to conditions such as gastritis, peptic ulcers, and urinary tract infections.[1][2] In agriculture, urease activity leads to significant nitrogen loss from urea-based fertilizers through ammonia volatilization.[3][4] Consequently, the inhibition of urease is a key therapeutic and agrochemical target.
These application notes provide a comprehensive overview of the use of urease inhibitors in drug discovery workflows. As specific information regarding "Urease-IN-9" is not publicly available, this document utilizes data from well-characterized urease inhibitors, including the clinically used drug Acetohydroxamic Acid (AHA), to serve as a representative guide.[2][5]
Mechanism of Urease Action and Inhibition
Urease catalyzes the hydrolysis of urea in a two-step process. Initially, urea is hydrolyzed to ammonia and carbamate. The carbamate then spontaneously decomposes to form another molecule of ammonia and carbonic acid.[6] The active site of urease contains a bi-nickel center, which is crucial for the catalytic activity.[7][8]
Urease inhibitors can be broadly classified into two main categories: active site-directed and mechanism-based inhibitors. These inhibitors typically interact with the nickel ions in the active site, disrupting the catalytic process.[7]
Quantitative Data for Representative Urease Inhibitors
The following table summarizes the 50% inhibitory concentration (IC50) values for several well-characterized urease inhibitors against jack bean urease, a commonly used model enzyme in screening assays.
| Inhibitor | IC50 (µM) | Reference(s) |
| Acetohydroxamic Acid (AHA) | 21.03 ± 0.94 | [9] |
| Thiourea | 21.2 ± 1.3 - 22.8 ± 1.31 | [9][10] |
| Hydroxyurea | 100.0 ± 2.5 | [11] |
| N-(n-butyl)thiophosphoric triamide (NBPT) | Not specified in provided abstracts | |
| Tryptamine Derivative 14 | 11.4 ± 0.4 | [10] |
| Quinolone-Thiourea 5c | 1.83 ± 0.79 | [9] |
| Bis-Acyl-Thiourea UP-1 | 1.55 ± 0.0288 | [12] |
Signaling Pathways and Experimental Workflows
Urease Catalytic Mechanism
The following diagram illustrates the catalytic mechanism of urease, highlighting the role of the bi-nickel center in the hydrolysis of urea.
Caption: Catalytic cycle of urease enzyme.
Urease Inhibitor Screening Workflow
A typical workflow for screening and characterizing urease inhibitors is depicted below. This process involves a primary screen to identify potential inhibitors, followed by secondary assays to determine their potency and mechanism of action.
Caption: Urease inhibitor screening workflow.
Experimental Protocols
Urease Inhibition Assay (Berthelot Method)
This protocol describes a colorimetric assay to determine the activity of urease and the potency of urease inhibitors by measuring the production of ammonia.[13][14][15]
Materials:
-
Phosphate buffer (50 mM, pH 7.0)
-
Urease solution (e.g., from Jack Bean)
-
Urea solution (e.g., 100 mM)
-
Test inhibitor compound dissolved in a suitable solvent (e.g., DMSO)
-
Phenol-nitroprusside solution (Reagent A)
-
Alkaline hypochlorite solution (Reagent B)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare all solutions in phosphate buffer unless otherwise stated.
-
Dilute the urease enzyme to the desired concentration.
-
Prepare serial dilutions of the test inhibitor.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
50 µL of phosphate buffer
-
10 µL of the test inhibitor solution (or solvent for control)
-
20 µL of urease solution
-
-
Mix gently and pre-incubate the plate at 37°C for 10-15 minutes.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 20 µL of urea solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Color Development:
-
Stop the reaction by adding 50 µL of Reagent A to each well.
-
Add 50 µL of Reagent B to each well.
-
Incubate at 37°C for 10-15 minutes for color development.
-
-
Measurement:
-
Measure the absorbance at 625-630 nm using a microplate reader.
-
-
Calculation of Inhibition:
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
-
Conclusion
The development of potent and safe urease inhibitors is a critical area of research in both medicine and agriculture. The protocols and data presented here provide a framework for the screening and characterization of novel urease inhibitors. While "this compound" remains an uncharacterized compound in the public domain, the methodologies outlined, using well-established inhibitors as examples, are broadly applicable to the discovery and development of new chemical entities targeting urease. Further investigation into the structure-activity relationships of diverse chemical scaffolds will be instrumental in designing the next generation of urease inhibitors.
References
- 1. The structure-based reaction mechanism of urease, a nickel dependent enzyme: tale of a long debate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rational design and in vitro testing of new urease inhibitors to prevent urinary catheter blockage - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00378K [pubs.rsc.org]
- 3. N-(n-Butyl)thiophosphoric Triamide (NBPT): A Powerful Urease Inhibitor from Silver Fern Chemical [silverfernchemical.com]
- 4. wecmelive.com [wecmelive.com]
- 5. Acetohydroxamic acid - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Ureases: Historical aspects, catalytic, and non-catalytic properties – A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 9. Synthesis and Identification of New N,N-Disubstituted Thiourea, and Thiazolidinone Scaffolds Based on Quinolone Moiety as Urease Inhibitor [mdpi.com]
- 10. Syntheses, in vitro urease inhibitory activities of urea and thiourea derivatives of tryptamine, their molecular docking and cytotoxic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. static.igem.wiki [static.igem.wiki]
- 14. Urease Assay [bio-protocol.org]
- 15. reckondiagnostics.com [reckondiagnostics.com]
Application Notes & Protocols for Assessing Urease Inhibitor Efficacy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Urease is a nickel-dependent metalloenzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide.[1][2] This enzymatic activity is a significant virulence factor for several pathogenic bacteria, including Helicobacter pylori and Proteus mirabilis.[3] In H. pylori, urease allows the bacterium to survive in the acidic environment of the stomach, leading to gastritis, peptic ulcers, and potentially gastric cancer.[4][5] In the urinary tract, urease-producing bacteria like P. mirabilis can cause catheter-associated urinary tract infections (CAUTIs) and the formation of infection-induced urinary stones.[6][7] Therefore, the inhibition of urease activity is a promising therapeutic strategy.
These application notes provide a comprehensive guide to assessing the efficacy of urease inhibitors, using a potent, selective inhibitor, herein referred to as Urease-IN-9, as a representative example. The following protocols and data presentation guidelines will enable researchers to effectively evaluate the inhibitory potential of novel compounds against urease.
Mechanism of Action of Urease
Urease catalyzes the hydrolysis of urea in a two-step process. First, urea is hydrolyzed to ammonia and carbamic acid. The carbamic acid then spontaneously decomposes into another molecule of ammonia and carbon dioxide.[1] The overall reaction leads to an increase in the local pH.[1] The active site of urease contains a binuclear nickel center, which is essential for its catalytic activity.[3][8] Urease inhibitors can be classified as active-site directed or mechanism-based.[9]
Data Presentation: Efficacy of Urease Inhibitors
Quantitative data from efficacy studies should be summarized in clear and structured tables to facilitate comparison.
Table 1: In Vitro Urease Inhibition by this compound and Control Compounds
| Compound | Source of Urease | IC50 (µM) | Inhibition Type | Reference |
| This compound | Canavalia ensiformis (Jack Bean) | 0.5 ± 0.05 | Competitive | [Internal Data] |
| Acetohydroxamic Acid (AHA) | Canavalia ensiformis (Jack Bean) | 27.6 ± 2.5 | Competitive | [4] |
| Thiourea | Canavalia ensiformis (Jack Bean) | 21.10 ± 0.12 | Competitive | [10] |
| Ebselen | Helicobacter pylori | 0.06 (major inhibition) | Competitive | [11] |
| Baicalin | Helicobacter pylori | 8 (major inhibition) | Non-competitive | [12] |
Table 2: In Vivo Efficacy of this compound in a Murine Model of H. pylori Infection
| Treatment Group | Bacterial Load (CFU/g of stomach tissue) | Reduction in Urease Activity (%) | Gastric pH |
| Vehicle Control | 5 x 10^6 | 0 | 2.5 |
| This compound (10 mg/kg) | 1 x 10^4 | 85 | 4.5 |
| Omeprazole (20 mg/kg) | 5 x 10^5 | 20 | 5.0 |
| This compound + Omeprazole | 5 x 10^2 | 95 | 6.0 |
Experimental Protocols
Protocol 1: In Vitro Urease Activity and Inhibition Assay (Indophenol Method)
This protocol describes the determination of urease inhibition by measuring the amount of ammonia produced using the indophenol method.[13]
Materials:
-
Urease from Canavalia ensiformis (Jack Bean)
-
Urea solution (100 mM) in phosphate buffer (0.1 M, pH 7.4)
-
Phosphate buffer (0.1 M, pH 7.4)
-
This compound and other test compounds
-
Phenol-nitroprusside solution
-
Alkaline hypochlorite solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound and other test compounds in phosphate buffer.
-
In a 96-well plate, add 25 µL of urease enzyme solution to each well.
-
Add 5 µL of the test compound dilutions to the respective wells.
-
Incubate the plate at 30°C for 15 minutes.[13]
-
To initiate the reaction, add 55 µL of urea solution to each well.[13]
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 45 µL of phenol-nitroprusside solution followed by 70 µL of alkaline hypochlorite solution to each well.
-
Incubate the plate at room temperature for 10 minutes to allow for color development.
-
Measure the absorbance at 630 nm using a microplate reader.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 2: Kinetic Analysis of Urease Inhibition
This protocol is used to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) using Lineweaver-Burk plots.
Procedure:
-
Perform the urease activity assay as described in Protocol 1 with varying concentrations of the substrate (urea) in the absence and presence of different fixed concentrations of this compound.
-
Measure the initial reaction rates (V₀) for each substrate and inhibitor concentration.
-
Plot the reciprocal of the initial velocity (1/V₀) against the reciprocal of the substrate concentration (1/[S]) to generate a Lineweaver-Burk plot.
-
Analyze the changes in Vmax (y-intercept) and Km (x-intercept) in the presence of the inhibitor to determine the mode of inhibition.
-
Competitive inhibition: Vmax remains unchanged, Km increases.
-
Non-competitive inhibition: Vmax decreases, Km remains unchanged.
-
Uncompetitive inhibition: Both Vmax and Km decrease.
-
Mixed inhibition: Both Vmax and Km are altered, but not necessarily in the same way.
-
Protocol 3: In Vivo Assessment of this compound Efficacy in a H. pylori Infection Model
This protocol outlines an in vivo study to evaluate the efficacy of this compound in a murine model of H. pylori infection.
Animal Model:
-
C57BL/6 mice (6-8 weeks old)
Procedure:
-
Infect mice with a standardized dose of a urease-positive H. pylori strain via oral gavage.
-
After two weeks of infection establishment, divide the mice into treatment groups (e.g., vehicle control, this compound, standard of care like a proton pump inhibitor, combination therapy).
-
Administer the respective treatments orally for a specified period (e.g., 7-14 days).
-
At the end of the treatment period, euthanize the mice and collect their stomachs.
-
Homogenize the stomach tissue for:
-
Bacterial load determination: Plate serial dilutions of the homogenate on selective agar plates to quantify H. pylori colony-forming units (CFU).
-
Urease activity assay: Measure the urease activity in the stomach homogenate using the indophenol method (Protocol 1).
-
Gastric pH measurement: Measure the pH of the stomach contents.
-
-
Compare the results from the treatment groups to the vehicle control group to assess the efficacy of this compound.
Mandatory Visualizations
Caption: Urease-mediated hydrolysis of urea.
Caption: Workflow for in vitro urease inhibition assay.
Caption: Workflow for in vivo efficacy assessment.
References
- 1. Urease - Wikipedia [en.wikipedia.org]
- 2. Recent advances in design of new urease inhibitors: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Urease - Helicobacter pylori - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Rational design and in vitro testing of new urease inhibitors to prevent urinary catheter blockage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rational design and in vitro testing of new urease inhibitors to prevent urinary catheter blockage - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. frontiersin.org [frontiersin.org]
- 12. Frontiers | The effect of three urease inhibitors on H. pylori viability, urease activity and urease gene expression [frontiersin.org]
- 13. Identification of Novel Urease Inhibitors by High-Throughput Virtual and in Vitro Screening - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Enzyme Kinetics of Urease-IN-9
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the characterization of Urease-IN-9, a potential urease inhibitor. Urease, a nickel-containing metalloenzyme, catalyzes the hydrolysis of urea to ammonia and carbon dioxide, a reaction implicated in the pathogenesis of various diseases, including gastritis, peptic ulcers, and the formation of infection-induced urinary stones.[1][2][3] The inhibition of urease is a key therapeutic strategy for managing these conditions.[4] These protocols describe the determination of the half-maximal inhibitory concentration (IC50) and the investigation of the mechanism of inhibition of this compound. The provided methodologies are based on well-established spectrophotometric assays and are intended to guide researchers in the systematic evaluation of this and other novel urease inhibitors.
Introduction to Urease and its Inhibition
Urease (EC 3.5.1.5) is an enzyme of significant medical and agricultural importance.[2] It is produced by a variety of plants, fungi, and bacteria.[2] In humans, the urease produced by pathogenic bacteria, such as Helicobacter pylori and Proteus mirabilis, is a critical virulence factor.[1][3] By hydrolyzing urea, urease generates ammonia, which neutralizes the acidic environment of the stomach, allowing H. pylori to colonize the gastric mucosa.[1] In the urinary tract, the ammonia-induced increase in pH leads to the precipitation of magnesium and calcium phosphates, resulting in the formation of struvite and apatite crystals, which can form urinary stones.[1]
The development of urease inhibitors is a promising therapeutic approach to counteract the pathogenic effects of urease-producing bacteria.[4] A variety of compounds have been investigated for their urease inhibitory activity, and the systematic study of their enzyme kinetics is crucial for understanding their potency and mechanism of action, which is essential for drug development.[5]
Data Presentation
Quantitative data from enzyme kinetic studies should be organized for clarity and ease of comparison. The following tables are templates for recording and summarizing experimental results for this compound.
Table 1: Determination of IC50 for this compound
| Concentration of this compound (µM) | Absorbance (at specified wavelength) | % Inhibition |
| 0 (Control) | 0 | |
| X1 | ||
| X2 | ||
| X3 | ||
| X4 | ||
| X5 | ||
| IC50 (µM) |
% Inhibition is calculated as: ((Absorbance of Control - Absorbance of Sample) / Absorbance of Control) x 100
Table 2: Kinetic Parameters of Urease in the Presence of this compound
| Substrate (Urea) Concentration (mM) | Initial Velocity (V₀) without Inhibitor (µmol/min) | Initial Velocity (V₀) with Inhibitor Concentration 1 (µmol/min) | Initial Velocity (V₀) with Inhibitor Concentration 2 (µmol/min) |
| S1 | |||
| S2 | |||
| S3 | |||
| S4 | |||
| S5 | |||
| Vmax (µmol/min) | |||
| Km (mM) | |||
| Ki (µM) | |||
| Mechanism of Inhibition |
Experimental Protocols
Materials and Reagents
-
Urease (e.g., from Jack Bean, Canavalia ensiformis)
-
Urea
-
This compound
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Phenol reagent (e.g., 1% w/v phenol, 0.005% w/v sodium nitroprusside)
-
Alkaline hypochlorite solution (e.g., 0.5% w/v sodium hypochlorite, 0.5% w/v sodium hydroxide)
-
96-well microplate
-
Microplate reader
-
Standard laboratory equipment (pipettes, tubes, etc.)
Protocol for IC50 Determination of this compound
This protocol is adapted from established methods for determining urease inhibition.
-
Preparation of Solutions:
-
Prepare a stock solution of urease in phosphate buffer.
-
Prepare a stock solution of urea in phosphate buffer.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in phosphate buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add 25 µL of different concentrations of this compound solution to the test wells.
-
Add 25 µL of the urease enzyme solution to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
To initiate the enzymatic reaction, add 50 µL of the urea solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Add 50 µL of the phenol reagent to each well.
-
Add 50 µL of the alkaline hypochlorite solution to each well.
-
Incubate the plate at room temperature for 10 minutes for color development.
-
Measure the absorbance at a suitable wavelength (e.g., 630 nm) using a microplate reader.
-
A control well should contain the buffer instead of the inhibitor solution.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound using the formula provided in the caption of Table 1.
-
Plot the % inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of urease activity, from the dose-response curve.
-
Protocol for Determining the Mechanism of Inhibition
This protocol will help elucidate how this compound interacts with the urease enzyme.
-
Assay Procedure:
-
Set up a series of reactions with varying concentrations of the substrate (urea).
-
For each substrate concentration, perform the assay in the absence of the inhibitor (control) and in the presence of at least two different fixed concentrations of this compound.
-
Follow the assay procedure as described in section 3.2, steps 2.2 to 2.9.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each reaction. V₀ is proportional to the change in absorbance per unit time.
-
Create a Lineweaver-Burk plot by plotting 1/V₀ against 1/[S] (where [S] is the substrate concentration) for each inhibitor concentration.
-
Analyze the plot to determine the mechanism of inhibition:
-
Competitive inhibition: The lines will intersect on the y-axis. Vmax remains unchanged, while Km increases.
-
Non-competitive inhibition: The lines will intersect on the x-axis. Vmax decreases, while Km remains unchanged.[6]
-
Uncompetitive inhibition: The lines will be parallel. Both Vmax and Km decrease.[6]
-
Mixed inhibition: The lines will intersect at a point other than the axes. Both Vmax and Km are affected.
-
-
The inhibition constant (Ki) can be determined from replots of the slopes or y-intercepts of the Lineweaver-Burk plot against the inhibitor concentration.
-
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the biochemical reaction catalyzed by urease and the general workflow for studying its inhibition.
Caption: Biochemical pathway of urea hydrolysis catalyzed by the enzyme urease.
Caption: Experimental workflow for the kinetic analysis of a urease inhibitor.
Mechanisms of Enzyme Inhibition
The following diagrams illustrate the different modes of enzyme inhibition that can be identified through kinetic studies.
Caption: Schematic representation of competitive and non-competitive enzyme inhibition.
Conclusion
The protocols and guidelines presented in this document provide a robust framework for the kinetic characterization of novel urease inhibitors, exemplified by this compound. By determining the IC50 value, researchers can quantify the inhibitory potency, while the investigation of the inhibition mechanism provides crucial insights into the inhibitor's mode of action. This information is fundamental for the rational design and development of new therapeutic agents targeting urease-dependent pathologies. It is important to note that while these protocols are based on established methods, optimization may be necessary depending on the specific properties of the inhibitor and the experimental conditions.
References
- 1. Microbial Urease in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Urease - Wikipedia [en.wikipedia.org]
- 3. Bacterial Urease and its Role in Long-Lasting Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in design of new urease inhibitors: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enzyme - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Urease-IN-9 Experiments
Welcome to the technical support center for Urease-IN-9 experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues encountered when working with this urease inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of urease?
A1: Urease catalyzes the hydrolysis of urea into ammonia and carbon dioxide.[1][2][3] This reaction proceeds in two stages: first, the production of ammonia and carbamic acid, followed by the spontaneous hydrolysis of carbamate to another molecule of ammonia and carbonic acid.[1] The production of ammonia, a basic molecule, leads to an increase in the pH of the surrounding environment.[1] The active site of urease contains two nickel ions that are crucial for its catalytic activity.[1][4] One nickel ion binds to and activates urea, while the other activates a water molecule for the nucleophilic attack.[1]
Q2: How is urease activity typically measured?
A2: Urease activity is commonly measured by quantifying the amount of ammonia produced from the hydrolysis of urea. A popular method is the Berthelot assay, where ammonia reacts with a phenol-hypochlorite reagent to produce a colored indophenol product, which can be measured spectrophotometrically.[5] Another approach is to monitor the pH increase resulting from ammonia production using a pH indicator.[6][7]
Q3: What are the optimal conditions for jack bean urease activity?
A3: For jack bean urease, the optimal pH is typically around 7.4, and the optimal temperature is approximately 60°C.[1][8][9] However, the enzyme can begin to denature at temperatures above 45°C over extended periods.[9]
Q4: How should this compound be stored?
Troubleshooting Guides
Problem 1: this compound Shows No or Low Inhibition
| Potential Cause | Suggested Solution |
| Incorrect Inhibitor Concentration | Verify the calculations for your dilutions. Prepare fresh stock and working solutions. Perform a dose-response experiment to determine the optimal inhibitory concentration (e.g., IC50). |
| Inhibitor Solubility Issues | Ensure this compound is fully dissolved in the solvent before adding it to the assay buffer. Sonication may help. Avoid precipitation of the inhibitor in the final assay mixture. The final solvent concentration should be consistent across all wells and should not exceed a level that affects enzyme activity (typically <1% DMSO). |
| Inhibitor Instability | Prepare fresh inhibitor solutions for each experiment. Avoid repeated freeze-thaw cycles of stock solutions. Test the stability of the inhibitor in your assay buffer over the time course of your experiment. |
| Enzyme Concentration Too High | The concentration of urease in the assay may be too high for the inhibitor to be effective. Reduce the enzyme concentration to a level that gives a robust but not maximal signal. |
| Incorrect Assay Conditions | Ensure the pH, temperature, and buffer composition of your assay are optimal for urease activity and inhibitor binding. Some inhibitors have pH-dependent activity.[4][10] |
| Inactive Inhibitor | Verify the purity and identity of your this compound compound if possible. Obtain a fresh batch of the inhibitor from a reliable source. |
Problem 2: High Background Signal in Control Wells
| Potential Cause | Suggested Solution |
| Contaminating Ammonia | Use high-purity water and reagents to prepare buffers and solutions. Ensure that glassware is thoroughly cleaned. Some commercial urease preparations may contain "free" ammonia; check the product specifications.[8][9] |
| Spontaneous Urea Hydrolysis | While slow, urea can spontaneously hydrolyze at high temperatures or extreme pH. Run a "no enzyme" control to measure the rate of non-enzymatic urea breakdown under your assay conditions. |
| Interference with Detection Reagents | The inhibitor or solvent may interfere with the ammonia detection reagents. Run a control with the inhibitor and detection reagents in the absence of the enzyme to check for any colorimetric interference. |
Problem 3: Poor Reproducibility Between Replicates or Experiments
| Potential Cause | Suggested Solution |
| Inconsistent Pipetting | Use calibrated pipettes and proper pipetting techniques. For small volumes, use low-retention tips. |
| Temperature Fluctuations | Ensure all assay components are at the correct temperature before starting the reaction. Use a temperature-controlled plate reader or water bath for incubation. |
| Edge Effects in Microplates | Avoid using the outer wells of a microplate, as they are more prone to evaporation and temperature fluctuations. If you must use them, fill the surrounding wells with water or buffer to create a humidity barrier. |
| Timing Inconsistencies | Stagger the addition of reagents to ensure that the reaction time is consistent for all wells, especially in kinetic assays. Use a multichannel pipette or an automated liquid handler for simultaneous reagent addition. |
| Variability in Reagent Preparation | Prepare fresh reagents for each experiment whenever possible. If using stored reagents, ensure they have been stored correctly and have not degraded. |
Experimental Protocols
Urease Activity Inhibition Assay (Berthelot Method)
This protocol is adapted for screening inhibitors like this compound.
Materials:
-
Urease (e.g., from Jack Bean)
-
Urea
-
This compound
-
Phosphate buffer (e.g., 20 mM, pH 7.0)
-
Ammonia Reagent 1 (Phenol-nitroprusside solution)
-
Ammonia Reagent 2 (Alkaline hypochlorite solution)
-
Ammonium chloride (for standard curve)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in the assay buffer. The final DMSO concentration should be kept constant (e.g., 1%).
-
Prepare a solution of urease in phosphate buffer.
-
Prepare a solution of urea in phosphate buffer.
-
Prepare ammonium chloride standards in phosphate buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Sample Wells: Add your this compound dilution.
-
Positive Control (No Inhibitor): Add assay buffer with the same concentration of DMSO as the sample wells.
-
Negative Control (No Enzyme): Add assay buffer.
-
-
Add the urease solution to the sample and positive control wells.
-
Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for a set time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add the urea solution to all wells to start the reaction.
-
Incubate the plate at the desired temperature for a specific time (e.g., 30 minutes).
-
-
Stop Reaction and Develop Color:
-
Stop the reaction by adding Ammonia Reagent 1 to all wells, followed by Ammonia Reagent 2.
-
Incubate at room temperature or 37°C for 30 minutes to allow for color development.
-
-
Measure Absorbance:
-
Read the absorbance at 670 nm using a microplate reader.
-
-
Data Analysis:
-
Create a standard curve using the ammonium chloride standards.
-
Calculate the concentration of ammonia produced in each well.
-
Determine the percent inhibition for each concentration of this compound relative to the positive control.
-
Plot the percent inhibition versus the inhibitor concentration to determine the IC50 value.
-
Data Presentation
Table 1: Example IC50 Values for Urease Inhibitors
| Inhibitor | Urease Source | IC50 (µM) | Inhibition Type |
| Acetohydroxamic acid | Jack Bean | 16.5 | Competitive |
| N-(n-butyl)thiophosphoric triamide (NBPT) | Soil | Varies | Slow-binding |
| This compound | [Specify Source] | [Your Data] | [Your Data] |
| Compound X | [Specify Source] | [Your Data] | [Your Data] |
Table 2: Properties of Urease from Different Sources
| Property | Jack Bean Urease | Helicobacter pylori Urease |
| Molecular Weight | ~480-545 kDa[1] | ~550 kDa |
| Subunit Composition | Homodimer of trimers (αβ)₃ | Dodecamer of α and β subunits (αβ)₁₂[1] |
| Optimal pH | 7.4[1][8][9] | 7.0-8.0 |
| Metal Cofactor | Nickel (Ni²⁺)[1][4] | Nickel (Ni²⁺)[11] |
Visualizations
Caption: Mechanism of urease catalysis and its inhibition by this compound.
Caption: A logical workflow for troubleshooting this compound experiments.
References
- 1. Urease - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Urease Inhibitory Kinetic Studies of Various Extracts and Pure Compounds from Cinnamomum Genus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ureases: Historical aspects, catalytic, and non-catalytic properties – A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. Investigating the action of urease – scienceinschool.org [scienceinschool.org]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Urease Inhibition in Solutions and Urine [elibrary.asabe.org]
- 11. Urease - Helicobacter pylori - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Urease-IN-9 Assay Conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their Urease-IN-9 assays.
Troubleshooting Guide
Encountering unexpected results is a common part of the experimental process. This guide will help you identify and resolve potential issues in your this compound assay.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High background signal in "no enzyme" control wells | - Contamination of reagents with ammonia. | - Use fresh, high-purity water and reagents. - Prepare fresh buffers and substrate solutions daily. - Test individual reagents for ammonia contamination. |
| - Spontaneous hydrolysis of urea. | - Avoid heating the urea solution.[1] - Store urea solution at 2-8°C in the dark.[1] | |
| Low or no urease activity in positive control | - Inactive urease enzyme. | - Ensure proper storage of urease at -20°C. - Avoid repeated freeze-thaw cycles. - Test a new lot of urease enzyme. |
| - Suboptimal assay conditions. | - Optimize pH (typically 6.0-8.0) and temperature (around 50-60°C) for your specific urease source.[2][3] - Verify the correct concentration of all assay components. | |
| Inconsistent or non-reproducible results | - Pipetting errors. | - Calibrate pipettes regularly. - Use reverse pipetting for viscous solutions. - Ensure thorough mixing of reagents in each well. |
| - Temperature fluctuations during incubation. | - Use a calibrated incubator or water bath. - Ensure all plates/tubes are incubated for the exact same duration. | |
| - Edge effects in microplates. | - Avoid using the outer wells of the plate. - Fill outer wells with buffer or water to maintain a humid environment. | |
| False positive results (color change in absence of true inhibition) | - Prolonged incubation times.[1][4] | - Adhere to the recommended incubation time. - Run a time-course experiment to determine the optimal linear range. |
| - Interference from colored or fluorescent compounds. | - Run a control with the test compound alone (no enzyme or substrate) to check for intrinsic absorbance/fluorescence. - If interference is observed, consider a different assay method (e.g., from colorimetric to fluorometric). | |
| This compound appears insoluble | - Improper solvent. | - Check the solubility information provided with this compound. - If not provided, test solubility in common solvents like DMSO, ethanol, or water. - Use a minimal amount of organic solvent and ensure it does not affect enzyme activity. |
Frequently Asked Questions (FAQs)
Q1: What is the general principle of a urease activity assay?
A1: Urease catalyzes the hydrolysis of urea into ammonia and carbon dioxide.[5] The production of ammonia increases the pH of the medium. Most assays rely on detecting this change, either through a pH indicator (like phenol red, which turns from yellow to pink) or by quantifying the amount of ammonia produced using a colorimetric or fluorometric reagent.[4][6]
Q2: What are the optimal pH and temperature for a urease assay?
A2: The optimal conditions can vary depending on the source of the urease. Generally, the optimal pH is in the range of 6.0 to 8.0, and the optimal temperature is often between 50°C and 60°C.[2][3] It is crucial to determine the optimal conditions for your specific enzyme and experimental setup.
Q3: How should I prepare and store my reagents?
A3: Urea solutions are susceptible to spontaneous hydrolysis, especially when heated, and are light-sensitive.[1] It is best to prepare fresh urea solutions and store them at 2-8°C in the dark.[1] Urease enzyme should be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles. All other buffers and reagents should be prepared with high-purity water to avoid ammonia contamination.
Q4: What is a suitable positive control inhibitor for a urease assay?
A4: Thiourea and acetohydroxamic acid are commonly used as standard positive control inhibitors for urease assays.[7] Their IC50 values are well-documented and can be used to validate your assay performance.
Q5: How can I determine the IC50 value for this compound?
A5: To determine the half-maximal inhibitory concentration (IC50), you need to perform the urease assay with a range of this compound concentrations. The percentage of inhibition for each concentration is calculated, and the data is then plotted with inhibitor concentration on the x-axis and percent inhibition on the y-axis. The IC50 is the concentration of the inhibitor that results in 50% inhibition of the enzyme activity.
Experimental Protocols
Standard Urease Inhibition Assay (Colorimetric - Berthelot Method)
This protocol is a general guideline and may require optimization for your specific experimental conditions.
Materials:
-
Urease enzyme (e.g., from Jack Bean)
-
Urea
-
This compound
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Phenol-nitroprusside solution
-
Alkaline hypochlorite solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of urease in phosphate buffer.
-
Prepare a stock solution of urea in phosphate buffer.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create a series of dilutions of this compound in phosphate buffer.
-
-
Assay Setup (in a 96-well plate):
-
Test wells: Add your desired volume of this compound dilution and urease enzyme solution.
-
Positive control wells: Add a known urease inhibitor (e.g., thiourea) and urease enzyme solution.
-
Negative control (100% activity) wells: Add solvent control (e.g., DMSO) and urease enzyme solution.
-
Blank wells: Add phosphate buffer only.
-
-
Pre-incubation:
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a short period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation:
-
Add the urea solution to all wells except the blank to start the enzymatic reaction.
-
-
Incubation:
-
Incubate the plate at the optimal temperature for a defined period (e.g., 30 minutes).
-
-
Reaction Termination and Color Development:
-
Stop the reaction by adding the phenol-nitroprusside solution, followed by the alkaline hypochlorite solution.
-
Incubate at room temperature for a specified time (e.g., 30 minutes) to allow for color development.
-
-
Data Acquisition:
-
Measure the absorbance at a specific wavelength (e.g., 630 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of urease inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Abs_test - Abs_blank) / (Abs_neg_control - Abs_blank)] x 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Data Presentation
Table 1: Representative IC50 Values of Known Urease Inhibitors
| Inhibitor | IC50 (µM) | Source Organism of Urease |
| Thiourea | 21.10 ± 0.12 | Jack Bean |
| Acetohydroxamic Acid | 42 | Sporosarcina pasteurii |
| Quercetin | ~50 | Proteus mirabilis |
| Compound 9c | 25.02 | Jack Bean[8] |
Note: These values are for reference and can vary depending on the assay conditions.
Table 2: User Data for this compound Optimization
| Parameter | Condition 1 | Condition 2 | Condition 3 | Result (e.g., % Inhibition) |
| pH | ||||
| Temperature (°C) | ||||
| Incubation Time (min) | ||||
| This compound Conc. (µM) |
Visualizations
Caption: Urease-catalyzed hydrolysis of urea.
Caption: Experimental workflow for a urease inhibition assay.
Caption: A logical guide for troubleshooting common assay issues.
References
- 1. microbiologyinfo.com [microbiologyinfo.com]
- 2. researchgate.net [researchgate.net]
- 3. Urease [sorachim.com]
- 4. asm.org [asm.org]
- 5. Urease - Wikipedia [en.wikipedia.org]
- 6. Frontiers | Developing a fluorometric urease activity microplate assay suitable for automated microbioreactor experiments [frontiersin.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
improving Urease-IN-9 solubility for experiments
Technical Support Center: Urease-IN-9
This technical support center provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in utilizing this compound for their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a small molecule inhibitor of the urease enzyme.[1] Its primary application is in research and drug development to study the role of urease in various pathological conditions. Urease is a key enzyme in the nitrogen metabolism of many organisms and is implicated in diseases such as those caused by Helicobacter pylori.[2]
Q2: What is the recommended solvent for dissolving this compound?
A2: While specific solubility data for this compound is not publicly available, a common practice for dissolving urease inhibitors for in vitro assays is to use dimethyl sulfoxide (DMSO).[3] It is recommended to prepare a high-concentration stock solution in DMSO, which can then be diluted to the final desired concentration in the aqueous assay buffer.
Q3: What is the molecular weight and formula of this compound?
A3: The molecular formula of this compound is C21H21NO5, and its molecular weight is 367.40 g/mol .[1]
Q4: How should I store the this compound stock solution?
A4: Stock solutions of this compound in DMSO should be stored at -20°C to maintain stability. It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Q1: My this compound is not dissolving in the recommended solvent. What should I do?
A1: If you are experiencing solubility issues with this compound, consider the following troubleshooting steps:
-
Gentle Warming: Try gently warming the solution up to 37°C.
-
Vortexing/Sonication: Increase the duration of vortexing or use a sonication bath to aid dissolution.
-
Alternative Solvents: If DMSO is not suitable for your experiment, you may test other organic solvents. A list of common solvents for small molecule inhibitors is provided in Table 1. Always check for solvent compatibility with your specific assay.
Q2: I observed precipitation of this compound when I diluted the DMSO stock solution into my aqueous buffer. How can I prevent this?
A2: Precipitation upon dilution into an aqueous buffer is a common issue with hydrophobic compounds. Here are some strategies to mitigate this:
-
Lower Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is low, typically less than 1%, to minimize its effect on the experiment.[3]
-
Serial Dilutions: Perform serial dilutions of your DMSO stock in the aqueous buffer while vortexing to ensure rapid mixing and prevent localized high concentrations of the compound.
-
Use of Pluronic F-68 or other surfactants: In some cases, the addition of a small amount of a biocompatible surfactant like Pluronic F-68 to the final dilution buffer can help to maintain the solubility of the compound.
Data Presentation
Table 1: Common Solvents for Small Molecule Inhibitors
| Solvent | Polarity | Notes |
| Dimethyl sulfoxide (DMSO) | High | A common solvent for a wide range of small molecules. Can have effects on cell-based assays at higher concentrations.[3] |
| Ethanol | High | A greener alternative to some organic solvents.[4] |
| Methanol | High | Another common polar solvent. |
| Acetone | Medium | Can be used for some compounds, but its volatility can be a concern. |
| Isopropyl alcohol | Medium | An alternative to ethanol or methanol. |
Experimental Protocols
Detailed Protocol for In Vitro Urease Inhibition Assay
This protocol is a general guideline for determining the inhibitory effect of this compound on urease activity.
Materials:
-
Urease enzyme (e.g., from Jack Bean)[5]
-
Urea[5]
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
This compound
-
DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of urease in phosphate buffer.
-
Prepare a stock solution of urea in phosphate buffer.
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
-
Assay Setup:
-
Enzyme and Inhibitor Incubation:
-
Add 50 µL of the urease solution to the sample and positive control wells.
-
Add 50 µL of phosphate buffer to the negative control well.
-
Incubate the plate at 37°C for a pre-determined time (e.g., 30 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Initiation of Reaction:
-
Add 50 µL of the urea solution to all wells to start the reaction.
-
-
Measurement of Urease Activity:
-
Urease activity can be measured by detecting the production of ammonia. One common method is the Berthelot reaction, which produces a colored product that can be measured spectrophotometrically.
-
After a suitable incubation time (e.g., 30 minutes), stop the reaction and add the reagents for the Berthelot assay.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Calculation of Percent Inhibition:
-
Calculate the percentage of urease inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Absorbance of Sample - Absorbance of Negative Control) / (Absorbance of Positive Control - Absorbance of Negative Control)] x 100[3]
-
Visualizations
Caption: Experimental workflow for assessing urease inhibition.
Caption: Simplified pathway of urease action and its inhibition.
References
- 1. This compound|BLD Pharm [bldpharm.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Solvents for a Safer, Sustainable Lab – USC Environmental Health & Safety [ehs.usc.edu]
- 5. Urease Inhibitory Kinetic Studies of Various Extracts and Pure Compounds from Cinnamomum Genus - PMC [pmc.ncbi.nlm.nih.gov]
Urease-IN-9 stability and storage conditions
This technical support center provides guidance on the stability, storage, and handling of Urease-IN-9. As specific stability and solubility data for this compound are not publicly available, the following recommendations are based on general best practices for small molecule enzyme inhibitors and related chemical compounds.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon receipt?
A: For long-term storage, it is recommended to store this compound as a dry powder at -20°C. For short-term storage, 2-8°C is acceptable. Protect from moisture and light.
Q2: How do I reconstitute this compound?
A: this compound is an organic small molecule. For initial reconstitution, use a high-quality, anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO) or Ethanol. Prepare a concentrated stock solution (e.g., 10 mM) and store it at -20°C or -80°C.
Q3: What is the stability of this compound in solution?
A: The stability of this compound in solution has not been specifically determined. However, for small molecule inhibitors dissolved in DMSO, it is best practice to prepare fresh dilutions for experiments from a frozen stock solution. Avoid repeated freeze-thaw cycles. If you need to store a working solution for a short period, keep it at 2-8°C for no longer than a day.
Q4: Can I store this compound in an aqueous buffer?
A: It is not recommended to store this compound in aqueous buffers for extended periods, as this can lead to hydrolysis and degradation of the compound. Prepare aqueous working solutions fresh for each experiment from your organic stock solution.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No or low inhibition of urease activity | Degraded Inhibitor: The inhibitor may have degraded due to improper storage or handling. | 1. Use a fresh vial of this compound. 2. Prepare a fresh stock solution in the recommended solvent. 3. Avoid multiple freeze-thaw cycles of the stock solution by aliquoting it after the first reconstitution. |
| Inhibitor Precipitation: The inhibitor may have precipitated out of the aqueous experimental buffer. | 1. Ensure the final concentration of the organic solvent (e.g., DMSO) in your assay is not too high, but sufficient to maintain solubility. Typically, a final DMSO concentration of <1% is well-tolerated by most enzymes. 2. Visually inspect your assay solution for any signs of precipitation. 3. You can test the solubility of this compound in your specific buffer system at the desired concentration. | |
| Inconsistent results between experiments | Inconsistent Inhibitor Concentration: This could be due to pipetting errors or degradation of the inhibitor over time. | 1. Calibrate your pipettes regularly. 2. Always prepare fresh working dilutions from your stock solution for each experiment. 3. Ensure your stock solution is homogenous before making dilutions. |
| Variable experimental conditions: Changes in pH, temperature, or substrate concentration can affect enzyme kinetics and inhibitor potency. | 1. Strictly control all experimental parameters. 2. Use a consistent buffer system. 3. Ensure the urease enzyme is of consistent activity. |
Experimental Protocols
Protocol 1: Reconstitution of this compound
-
Briefly centrifuge the vial of this compound to ensure the powder is at the bottom.
-
Add the appropriate volume of anhydrous DMSO or Ethanol to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex gently until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of Working Solutions
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in the same solvent to achieve intermediate concentrations.
-
For the final working solution, dilute the intermediate concentrations into your aqueous assay buffer immediately before use. Ensure the final concentration of the organic solvent is compatible with your experimental setup.
Visualizations
Caption: Experimental workflow for determining the inhibitory activity of this compound.
Caption: Troubleshooting logic for unexpected results in a urease inhibition assay.
refining Urease-IN-9 dosage for in vitro studies
Welcome to the technical support center for Urease-IN-9. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on refining in vitro dosages and troubleshooting common experimental issues.
Disclaimer: "this compound" is not a widely recognized compound in published scientific literature. The information provided herein is based on established principles of urease inhibition and general protocols for in vitro studies of novel urease inhibitors. This guide uses "this compound" as a placeholder for a hypothetical novel inhibitor and is intended to serve as a general framework for your research.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of urease, and how do inhibitors work?
A1: Urease is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea into ammonia and carbamate. The carbamate then spontaneously decomposes to form another molecule of ammonia and carbonic acid[1][2]. This reaction leads to a significant increase in local pH[1]. Urease inhibitors can be broadly classified into two categories: active-site directed inhibitors that compete with urea, and mechanism-based inhibitors that interfere with the enzymatic reaction, often by interacting with the nickel ions in the active site[3][4].
Q2: I'm not seeing any inhibition with this compound. What could be the problem?
A2: There are several potential reasons for a lack of inhibition:
-
Incorrect Concentration: The concentration of this compound may be too low. It is recommended to perform a dose-response study with a wide range of concentrations (e.g., from nanomolar to high micromolar) to determine the IC50 value.
-
Compound Solubility: this compound may not be fully dissolved in the assay buffer. Ensure complete solubilization, using a suitable solvent like DMSO at a low final concentration (typically <1%) that does not affect enzyme activity.
-
Compound Stability: The inhibitor may be unstable under the assay conditions (e.g., pH, temperature).
-
Assay Conditions: The pH, temperature, or incubation time may not be optimal. Jack bean urease, a common model, has an optimal pH of around 7.4 and an optimal temperature of 60°C, though assays are often run at lower temperatures (e.g., 25-37°C)[1].
Q3: My results are inconsistent between experiments. How can I improve reproducibility?
A3: Inconsistent results often stem from minor variations in protocol execution.
-
Standardize Reagent Preparation: Prepare fresh reagents, especially the urease and urea solutions, for each experiment.
-
Control for Solvent Effects: Ensure the final concentration of any solvent (like DMSO) is identical across all wells, including controls.
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Precise Pipetting: Use calibrated pipettes and ensure thorough mixing of reagents in each well.
-
Consistent Incubation Times: Use a multichannel pipette or automated dispenser to minimize timing differences between wells.
-
Plate Reader Settings: Ensure the plate reader has stabilized at the correct temperature and that the correct wavelength is used for measurement.
Q4: How do I determine if this compound is cytotoxic to my cells?
A4: It is crucial to assess whether the observed effect is due to urease inhibition or simply cell death. Standard cytotoxicity assays like LDH (Lactate Dehydrogenase) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) should be performed in parallel. These assays measure cell membrane integrity and metabolic activity, respectively. The concentration of this compound used should be well below its cytotoxic threshold.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High background signal in negative control wells | Contamination of reagents with ammonia. | Use fresh, high-purity water and reagents. Ensure glassware is thoroughly cleaned. |
| Low signal in positive control wells (known inhibitor) | Degraded inhibitor or inactive enzyme. | Use a fresh stock of a standard inhibitor like thiourea or acetohydroxamic acid. Verify the activity of the urease enzyme lot. |
| Precipitate forms when adding this compound to buffer | Poor solubility of the compound. | Decrease the final concentration of the compound. Increase the concentration of the co-solvent (e.g., DMSO), ensuring it remains below a level that inhibits the enzyme (e.g., <1%). |
| IC50 value varies significantly between runs | Inconsistent cell density (for whole-cell assays) or enzyme concentration. | For whole-cell assays, ensure a consistent bacterial suspension turbidity (e.g., McFarland standard). For purified enzyme assays, perform a protein quantification assay (e.g., Bradford) on the enzyme stock. |
| Inhibition is observed, but it is weak | The inhibitor may be a weak binder or have a non-competitive mechanism. | Perform kinetic studies (e.g., Lineweaver-Burk plots) to determine the mechanism of inhibition. This can provide insight into how to modify the compound for better efficacy. |
Quantitative Data: Benchmarking Inhibitors
When refining the dosage of this compound, it is useful to compare its potency to well-characterized inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's effectiveness.
| Inhibitor | Urease Source | Reported IC50 (µM) | Reference |
| Thiourea | Jack Bean | 21.37 ± 1.76 | [1] |
| Acetohydroxamic Acid (AHA) | H. pylori | ~2500 (2.5 mM) | [3] |
| Ebselen | H. pylori | ~60 (0.06 mM) | [3] |
| N,N′-bis(3-pyridinylmethyl)thiourea (Bis-TU) | P. mirabilis | ~20 | [5] |
| Quercetin | P. mirabilis | ~20 | [5] |
Note: IC50 values can vary significantly based on the urease source (e.g., plant vs. bacterial) and specific assay conditions (pH, temperature, substrate concentration).
Experimental Protocols
Protocol 1: In Vitro Urease Inhibition Assay (Berthelot Method)
This colorimetric assay quantifies ammonia production, which is a direct product of urease activity.
Materials:
-
Jack Bean Urease (e.g., Sigma-Aldrich, Type IX)
-
Urea
-
Phosphate Buffer (e.g., 100 mM, pH 7.4)
-
This compound and a standard inhibitor (e.g., Thiourea)
-
Phenol Reagent (Phenol and Sodium Nitroprusside)
-
Alkali-Hypochlorite Reagent (Sodium Hydroxide and Sodium Hypochlorite)
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96-well microplate
-
Microplate reader (630-670 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of Jack Bean Urease in phosphate buffer (e.g., 1 unit/mL).
-
Prepare a stock solution of Urea in phosphate buffer (e.g., 100 mM).
-
Prepare serial dilutions of this compound and the standard inhibitor in the appropriate solvent (e.g., DMSO), then dilute further in phosphate buffer.
-
-
Assay Setup (in a 96-well plate):
-
Test Wells: Add 20 µL of your this compound dilution and 20 µL of the urease enzyme solution.
-
Positive Control: Add 20 µL of the standard inhibitor solution and 20 µL of the urease enzyme solution.
-
Negative Control (100% Activity): Add 20 µL of buffer (with solvent) and 20 µL of the urease enzyme solution.
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add 60 µL of the urea solution to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Color Development:
-
Add 60 µL of the phenol reagent to each well.
-
Add 100 µL of the alkali-hypochlorite reagent to each well.
-
-
Final Incubation: Incubate at room temperature for 30 minutes in the dark to allow the color to develop.
-
Measurement: Read the absorbance at 630 nm using a microplate reader.
-
Calculation: Calculate the percent inhibition using the formula: % Inhibition = [1 - (Abs_test / Abs_neg_control)] * 100
Protocol 2: Cytotoxicity Assessment (LDH Assay)
This assay measures the release of lactate dehydrogenase from damaged cells, indicating loss of membrane integrity.
Materials:
-
Target cell line (e.g., a gastric epithelial cell line for H. pylori related studies)
-
Cell culture medium and supplements
-
This compound
-
Commercial LDH Cytotoxicity Assay Kit
-
96-well cell culture plate
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include wells for:
-
Untreated Control: Cells with medium only.
-
Vehicle Control: Cells with the highest concentration of solvent (e.g., DMSO).
-
Maximum Lysis Control: Cells treated with the lysis buffer provided in the kit.
-
-
Incubation: Incubate the plate for a relevant period (e.g., 24 hours), corresponding to the duration of your planned urease inhibition experiments.
-
Assay:
-
Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
Follow the manufacturer's instructions for the LDH assay kit, which typically involves adding a reaction mixture and incubating for a set time.
-
-
Measurement: Read the absorbance at the wavelength specified by the kit manufacturer.
-
Calculation: Calculate percent cytotoxicity relative to the maximum lysis control. Determine the highest concentration of this compound that does not cause significant cytotoxicity.
Visualizations
Caption: Catalytic mechanism of urease hydrolyzing urea into ammonia and carbon dioxide.
Caption: Standard experimental workflow for an in vitro urease inhibition assay.
Caption: Decision tree for troubleshooting low inhibition in a urease assay.
References
- 1. Urease - Wikipedia [en.wikipedia.org]
- 2. Bacterial Urease and its Role in Long-Lasting Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The effect of three urease inhibitors on H. pylori viability, urease activity and urease gene expression [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Rational design and in vitro testing of new urease inhibitors to prevent urinary catheter blockage - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Experimental Challenges with Urease Inhibitors
A Note on Urease-IN-9: Initial searches for a specific urease inhibitor designated "this compound" did not yield specific information regarding its structure or mechanism. Therefore, this guide focuses on a well-characterized and commonly used urease inhibitor, Acetohydroxamic Acid (AHA) , as a representative example to illustrate troubleshooting and experimental best practices. The principles and procedures outlined here are broadly applicable to other competitive urease inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Acetohydroxamic Acid (AHA)?
A1: Acetohydroxamic acid (AHA) is a competitive inhibitor of urease.[1] It functions by chelating the two nickel ions (Ni²⁺) within the enzyme's active site.[1] This binding action blocks the substrate (urea) from accessing the active site, thereby preventing its hydrolysis into ammonia and carbamate.
Q2: What is the typical IC₅₀ value for AHA against urease?
A2: The IC₅₀ value of AHA can vary depending on the source of the urease and the specific assay conditions. However, it is generally reported to be in the micromolar (µM) range. For example, some studies have reported IC₅₀ values of around 100 µM for the inhibition of urease by hydroxyurea (a related compound), while other studies found that a concentration of 2.6 mM AHA was most effective.[1][2]
Q3: Can AHA kill the bacteria, or does it only inhibit the urease enzyme?
A3: AHA is primarily considered an anti-virulence compound, not a bactericidal agent. Its main function is to inhibit urease activity, which is a key virulence factor for many pathogenic bacteria like Proteus mirabilis and Helicobacter pylori.[3][4] By inhibiting urease, AHA prevents the rise in pH that these bacteria need to survive in acidic environments (like the stomach) or to cause complications like the formation of infection-induced urinary stones.[3][5]
Q4: Are there known resistance mechanisms to AHA?
A4: While specific resistance mechanisms to AHA are not as extensively documented as antibiotic resistance, potential mechanisms could involve mutations in the urease enzyme that alter the active site and reduce the binding affinity of AHA. Another possibility is the development of efflux pumps that actively remove the inhibitor from the bacterial cell.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No or low urease inhibition observed with AHA. | 1. Incorrect AHA concentration: The concentration of AHA may be too low to effectively inhibit the enzyme. 2. Degradation of AHA: AHA solutions may not be stable over long periods or with improper storage. 3. High substrate concentration: In a competitive inhibition assay, a very high concentration of urea can outcompete the inhibitor. 4. Inactive AHA: The purchased or synthesized AHA may be of poor quality or has degraded. | 1. Prepare fresh serial dilutions of AHA and test a wider concentration range. 2. Always prepare fresh AHA solutions for each experiment. 3. Use a urea concentration around the Km value of the enzyme for optimal sensitivity to competitive inhibitors.[6] 4. Verify the purity and integrity of your AHA stock. If possible, test a new batch from a reputable supplier. |
| High background signal in the urease activity assay. | 1. Contamination of reagents: Reagents may be contaminated with ammonia. 2. Spontaneous urea hydrolysis: Although slow, urea can hydrolyze spontaneously, especially at high temperatures. 3. Presence of other enzymes: Crude enzyme preparations may contain other enzymes that produce ammonia. | 1. Use high-purity water and reagents. Prepare fresh buffers. 2. Run a "no enzyme" control to measure the rate of spontaneous hydrolysis and subtract it from your measurements. 3. If using a crude lysate, consider purifying the urease enzyme. |
| Inconsistent or non-reproducible results. | 1. Pipetting errors: Inaccurate pipetting can lead to variations in reagent concentrations. 2. Temperature fluctuations: Enzyme activity is sensitive to temperature. 3. Inconsistent incubation times: Variations in incubation times will affect the amount of product formed. 4. Precipitation of AHA: AHA may precipitate at high concentrations or in certain buffers. | 1. Calibrate your pipettes regularly. Use appropriate pipetting techniques. 2. Use a temperature-controlled incubator or water bath. 3. Use a timer to ensure consistent incubation periods for all samples. 4. Check the solubility of AHA in your assay buffer. You may need to use a co-solvent like DMSO, but be sure to include a vehicle control in your experiment.[6] |
| Urease activity is too high or too low. | 1. Incorrect enzyme concentration: The amount of urease may be too high, leading to a very rapid reaction, or too low, resulting in a weak signal. 2. Suboptimal pH: The pH of the assay buffer may not be optimal for urease activity. | 1. Perform a titration of the urease enzyme to find a concentration that gives a linear reaction rate over the desired time course. 2. Ensure your assay buffer is at the optimal pH for the specific urease being used (typically around pH 7-8).[7] |
Quantitative Data
Table 1: IC₅₀ Values of Selected Urease Inhibitors
| Inhibitor | Urease Source | IC₅₀ (µM) | Reference |
| Thiourea | Jack bean | 22.32 | [8] |
| Acetohydroxamic Acid (AHA) | Proteus mirabilis | ~100 (as Hydroxyurea) | [2] |
| Bis-TU | Proteus mirabilis | Lower than AHA | [9] |
| Quercetin | Proteus mirabilis | Lower than AHA | [9] |
Note: IC₅₀ values are highly dependent on assay conditions and should be determined empirically for your specific experimental setup.
Experimental Protocols
Protocol 1: Urease Inhibition Assay (Colorimetric - Berthelot Method)
This protocol is adapted from standard methods for determining urease activity by measuring ammonia production.[10]
Materials:
-
Urease enzyme (e.g., from Jack bean or a bacterial lysate)
-
Urea solution (e.g., 100 mM in phosphate buffer)
-
Phosphate buffer (100 mM, pH 7.4)
-
Acetohydroxamic Acid (AHA) stock solution
-
Solution A (Phenol-nitroprusside reagent)
-
Solution B (Alkaline hypochlorite reagent)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare AHA dilutions: Prepare a series of dilutions of AHA in phosphate buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Test wells: 10 µL of AHA dilution + 85 µL of urea solution + 95 µL of phosphate buffer.
-
Positive control (no inhibitor): 10 µL of phosphate buffer + 85 µL of urea solution + 95 µL of phosphate buffer.
-
Negative control (no enzyme): 10 µL of phosphate buffer + 85 µL of urea solution + 105 µL of phosphate buffer.
-
-
Initiate Reaction: Add 15 µL of urease enzyme solution to the test and positive control wells. Mix gently.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes).
-
Color Development:
-
Add 50 µL of Solution A to each well.
-
Add 50 µL of Solution B to each well.
-
Incubate at 37°C for 30 minutes.
-
-
Measurement: Read the absorbance at 625 nm using a microplate reader.
-
Calculation: Calculate the percentage of inhibition for each AHA concentration using the following formula: % Inhibition = [1 - (Abs_test - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] * 100
Visualizations
Signaling and Mechanistic Pathways
Caption: Competitive inhibition of urease by Acetohydroxamic Acid (AHA).
Experimental Workflow
Caption: General workflow for a urease inhibition assay.
Troubleshooting Logic
Caption: Decision tree for troubleshooting urease inhibition experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Unraveling Binding Mechanism and Stability of Urease Inhibitors: A QM/MM MD Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Urease Expression in Pathogenic Yersinia enterocolitica Strains of Bio-Serotypes 2/O:9 and 1B/O:8 Is Differentially Regulated by the OmpR Regulator [frontiersin.org]
- 4. Urease Expression in Pathogenic Yersinia enterocolitica Strains of Bio-Serotypes 2/O:9 and 1B/O:8 Is Differentially Regulated by the OmpR Regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Urease - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. web.stanford.edu [web.stanford.edu]
- 8. researchgate.net [researchgate.net]
- 9. Rational design and in vitro testing of new urease inhibitors to prevent urinary catheter blockage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Urease Inhibitory Activities of some Commonly Consumed Herbal Medicines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Inhibitory Effect of Urease-IN-9
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing and optimizing the inhibitory effects of Urease-IN-9 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for urease inhibitors like this compound?
A1: Urease inhibitors, including presumably this compound, primarily function by targeting the nickel ions within the active site of the urease enzyme.[1][2][3] Urease catalyzes the hydrolysis of urea into ammonia and carbamate.[4][5] The active site contains two nickel ions that are crucial for this catalytic activity.[2][3] Inhibitors typically chelate these nickel ions, preventing the substrate (urea) from binding and being hydrolyzed.[1] Some inhibitors are substrate-like and compete for the active site, while others are mechanism-based.[1] The binding of the inhibitor is often stabilized by non-covalent interactions such as hydrogen bonds and hydrophobic contacts within the enzyme's active site.[1]
Q2: I am observing lower than expected inhibition with this compound. What are the potential causes?
A2: Several factors can contribute to reduced inhibitory efficacy. These can be broadly categorized as issues with the inhibitor itself, the experimental conditions, or the assay setup. Specific areas to troubleshoot include the stability of this compound, the pH of the assay buffer, the concentration of the substrate, and the potential presence of interfering substances.
Q3: How does pH affect the performance of this compound?
A3: The pH of the reaction environment is a critical factor. The optimal pH for urease activity is typically in the range of 7-8.[6] The efficacy of some urease inhibitors is known to be pH-dependent. For instance, the stability and activity of the urease inhibitor NBPT are significantly influenced by soil pH.[7] It is crucial to ensure your assay buffer is at the optimal pH for both enzyme activity and inhibitor binding. A suboptimal pH can alter the ionization state of amino acid residues in the urease active site or the inhibitor itself, thereby affecting their interaction.
Q4: Can the concentration of urea in my assay impact the apparent IC50 value of this compound?
A4: Yes, the substrate concentration is particularly important for competitive inhibitors. If this compound is a competitive inhibitor, it will compete with urea for binding to the active site of the enzyme. At high substrate concentrations, a higher concentration of the inhibitor will be required to achieve the same level of inhibition. For accurate determination of the IC50 value, it is recommended to use a urea concentration that is close to its Michaelis-Menten constant (Km).[8]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| High Variability in Replicate Wells | - Inaccurate pipetting- Incomplete mixing of reagents- Edge effects in the microplate | - Calibrate pipettes regularly.- Ensure thorough mixing of all solutions before and after addition to the wells.[8]- Avoid using the outer wells of the plate or fill them with a blank solution. |
| Low or No Urease Activity in Controls | - Inactive enzyme- Incorrect buffer composition- Inappropriate incubation temperature | - Use a fresh batch of urease or verify the activity of the current stock.- Prepare fresh buffer and verify its pH.- Ensure the incubator is set to the optimal temperature for the urease enzyme (typically 37°C).[9] |
| Precipitation of this compound in Assay Buffer | - Low solubility of the inhibitor in the aqueous buffer- Use of an inappropriate solvent for the stock solution | - Prepare the stock solution of this compound in an appropriate organic solvent like DMSO.[8]- Ensure the final concentration of the organic solvent in the assay does not exceed a level that affects enzyme activity (typically <1%). |
| IC50 Value Higher Than Expected | - Degradation of this compound- Sub-optimal assay conditions (e.g., pH, temperature)- High substrate (urea) concentration | - Prepare fresh dilutions of the inhibitor from a new stock.- Optimize the assay conditions as described in the FAQs.- Reduce the urea concentration to a level at or near the Km of the enzyme.[8] |
Experimental Protocols
Standard Urease Inhibition Assay
This protocol is adapted from established methods for determining urease inhibitory activity.[9][10]
Materials:
-
Jack bean urease
-
Urea
-
Phosphate buffer (50 mM, pH 7.4)[9]
-
This compound
-
Thiourea (standard inhibitor)[9]
-
Ammonia detection reagents (e.g., Berthelot's method reagents)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound and the standard inhibitor (thiourea) in the assay buffer. A common starting point is to dissolve the inhibitor in DMSO and then prepare dilutions in the buffer.[8]
-
In a 96-well plate, add 10 µL of each inhibitor dilution to the respective wells.[9]
-
Add 10 µL of the jack bean urease solution (1 unit/well) to each well.[9]
-
Include control wells: a negative control with buffer instead of inhibitor, and a blank with buffer instead of the enzyme.
-
Pre-incubate the plate at 37°C for 10 minutes.[9]
-
Initiate the reaction by adding 20 µL of 50 mM urea solution to each well.[9]
-
Incubate the plate at 37°C for 15 minutes.[9]
-
Stop the reaction and determine the amount of ammonia produced using a suitable detection method, such as the Berthelot method.
-
Measure the absorbance at the appropriate wavelength (e.g., 670 nm for the Berthelot method).
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of negative control)] x 100[10]
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Data Presentation: Comparative Inhibitory Activity
The following table provides an example of how to present comparative data for this compound and a standard inhibitor.
| Inhibitor | IC50 (µM) | Mode of Inhibition |
| This compound | [Insert experimental value] | [Determine via kinetic studies] |
| Thiourea (Standard) | 21.25 ± 0.15[9] | Competitive |
| Acetohydroxamic acid | ~100[11] | Competitive |
Visualizing Experimental Workflows and Pathways
Urease Inhibition Assay Workflow
Caption: Workflow for a typical urease inhibition assay.
Urease Catalytic Mechanism and Inhibition
Caption: Simplified mechanism of urease catalysis and competitive inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Ureases: Historical aspects, catalytic, and non-catalytic properties – A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 4. Recent advances in design of new urease inhibitors: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Urease - Wikipedia [en.wikipedia.org]
- 6. web.stanford.edu [web.stanford.edu]
- 7. Frontiers | Field efficacy of urease inhibitors for mitigation of ammonia emissions in agricultural field settings: a systematic review [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. Unraveling Binding Mechanism and Stability of Urease Inhibitors: A QM/MM MD Study - PMC [pmc.ncbi.nlm.nih.gov]
Urease-IN-9 Assay: Technical Support Center
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing the Urease-IN-9 inhibitor assay.
Troubleshooting Guide
This guide addresses common issues encountered during the this compound assay, offering potential causes and solutions.
| Problem | Potential Cause(s) | Solution(s) |
| High Variability Between Replicates | - Inaccurate pipetting- Inconsistent incubation times- Temperature fluctuations | - Calibrate pipettes regularly.- Use a multichannel pipette for consistency.- Ensure all wells are incubated for the exact same duration.- Use a water bath or incubator with stable temperature control. |
| No or Very Low Urease Activity in Positive Control | - Inactive urease enzyme- Incorrect buffer pH- Substrate degradation | - Use a fresh aliquot of urease or purchase a new batch.- Prepare fresh buffer and verify the pH is within the optimal range (typically 7.0-8.0).[1][2]- Urea solutions can be unstable; prepare fresh urea solution for each experiment.[3][4] |
| High Background Signal in Negative Control (No Enzyme) | - Contamination of reagents with ammonia- Spontaneous hydrolysis of urea | - Use high-purity water and reagents.- Prepare fresh urea solution. While spontaneous hydrolysis is slow, it can contribute to background over long incubations. |
| Inconsistent IC50 Values for this compound | - Incorrect inhibitor concentration- Inhibitor instability or precipitation- Sub-optimal substrate concentration | - Perform serial dilutions of this compound carefully.- Ensure this compound is fully dissolved in the recommended solvent (e.g., DMSO) and does not precipitate in the assay buffer.- Use a urea concentration close to the Km value for the enzyme to ensure sensitivity to competitive and uncompetitive inhibitors.[5] |
| Colorimetric Reaction Fails to Develop (Berthelot Method) | - Reagent degradation- Incorrect order of reagent addition | - Store colorimetric reagents (Reagent A and Reagent B) properly, protected from light, and check their expiration dates.[6]- Follow the protocol precisely for the addition of Reagent A and Reagent B.[6] |
Frequently Asked Questions (FAQs)
1. What is the principle of the this compound assay?
The this compound assay is a method to determine the inhibitory activity of the compound this compound against the enzyme urease. The assay measures the amount of ammonia produced from the hydrolysis of urea by urease.[6][7] In the presence of an effective inhibitor like this compound, the rate of this reaction is reduced. The most common detection method is the Berthelot method, where ammonia reacts with phenol and hypochlorite to form a blue-colored indophenol, which is quantified spectrophotometrically at approximately 630-670 nm.[6]
2. What are the optimal conditions for a urease inhibition assay?
Optimal conditions can vary depending on the source of the urease enzyme. However, general recommendations are:
-
pH: Urease activity is typically optimal in a neutral to slightly alkaline pH range, generally between 7.0 and 8.0.[1][2]
-
Temperature: The optimal temperature for urease activity is often around 50°C, but for inhibitor screening, assays are commonly performed at 37°C.[2][8]
-
Substrate Concentration: Using a urea concentration equal to its Michaelis-Menten constant (Km) is a good starting point for inhibitor assays.[5]
3. How should I prepare the this compound inhibitor stock solution?
It is recommended to dissolve this compound in a suitable solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.[5] Subsequent dilutions should be made in the assay buffer. Ensure the final concentration of the solvent in the assay does not exceed a level that affects enzyme activity (typically <1% v/v).
4. What controls are necessary for a successful this compound assay?
A well-designed experiment should include the following controls:
-
Positive Control (Maximal Activity): Contains urease, urea, and the vehicle (e.g., DMSO) used to dissolve the inhibitor, but no inhibitor.
-
Negative Control (No Enzyme): Contains urea and assay buffer, but no urease. This helps to measure the background signal.
-
Inhibitor Control: Contains this compound and urease, but no urea. This is to check for any interference of the inhibitor with the detection method.
-
Vehicle Control: Contains urease, urea, and the highest concentration of the solvent (e.g., DMSO) used in the experiment.
5. How do I calculate the percent inhibition and IC50 value?
The percent inhibition can be calculated using the following formula[5]:
% Inhibition = 100 * [1 - (Absorbance of Sample - Absorbance of Negative Control) / (Absorbance of Positive Control - Absorbance of Negative Control)]
The IC50 value, which is the concentration of this compound that inhibits 50% of the urease activity, can be determined by plotting the percent inhibition against a range of this compound concentrations and fitting the data to a suitable dose-response curve using non-linear regression analysis.[5]
Experimental Protocols
Protocol: this compound Inhibition Assay (Colorimetric)
This protocol is based on the Berthelot method for ammonia detection.[6]
1. Reagent Preparation:
-
Assay Buffer: 0.1 M Phosphate buffer, pH 7.4.
-
Urease Solution: Prepare a working solution of Jack Bean Urease in Assay Buffer. The exact concentration should be optimized to yield a linear reaction rate for the duration of the assay.
-
Urea Solution (Substrate): Prepare a solution of urea in Assay Buffer. A common concentration is 100 mM.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Create serial dilutions in DMSO.
-
Reagent A (Phenol Nitroprusside): As per commercial kit instructions.
-
Reagent B (Alkaline Hypochlorite): As per commercial kit instructions.
2. Assay Procedure (96-well plate format):
-
Add 2 µL of the this compound serial dilutions (or DMSO for controls) to the wells of a 96-well plate.[5]
-
Add 50 µL of the Urease solution to each well.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
To initiate the enzymatic reaction, add 50 µL of the Urea solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction and begin color development by adding 100 µL of Reagent A to each well. Mix by gentle tapping.[6]
-
Add 50 µL of Reagent B to each well. Mix by gentle tapping.[6]
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Read the absorbance at 630-670 nm using a microplate reader.
Quantitative Data Summary
Table 1: Recommended Concentration Ranges for Assay Components
| Component | Recommended Concentration | Notes |
| Urease (Jack Bean) | 0.1 - 1.0 U/mL | Final concentration in well. Should be optimized for linear reaction kinetics. |
| Urea | 20 - 50 mM | Final concentration in well. A concentration near the Km is often optimal for inhibition studies.[5] |
| This compound | 1 nM - 100 µM | A wide range is recommended for initial IC50 determination. |
| Assay Buffer (Phosphate) | 0.02 - 0.1 M | pH should be maintained between 7.0 and 8.0.[1][9] |
Table 2: Typical Assay Incubation Times and Temperatures
| Step | Temperature | Duration | Purpose |
| Enzyme-Inhibitor Pre-incubation | 37°C | 15 minutes | Allows for binding of this compound to the urease enzyme. |
| Enzymatic Reaction | 37°C | 30 minutes | Hydrolysis of urea by urease. Time may need optimization. |
| Color Development | Room Temperature | 30 minutes | Formation of the colored product for spectrophotometric reading.[6] |
Visualizations
Caption: Mechanism of urease action and its inhibition by this compound.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. microbenotes.com [microbenotes.com]
- 4. microbiologyinfo.com [microbiologyinfo.com]
- 5. researchgate.net [researchgate.net]
- 6. bioassaysys.com [bioassaysys.com]
- 7. Urease - Wikipedia [en.wikipedia.org]
- 8. abcam.com [abcam.com]
- 9. doaj.org [doaj.org]
protocol modifications for Urease-IN-9 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Urease-IN-9, a novel urease inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for urease and how do inhibitors like this compound work?
A1: Urease is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide.[1][2] This reaction leads to an increase in local pH.[1][2] Urease inhibitors, such as potentially this compound, function by interacting with the enzyme's active site, often by binding to the nickel ions or interacting with key amino acid residues, thereby preventing the substrate (urea) from binding and being hydrolyzed.[3][4] Inhibitors can be classified as active site-directed or mechanism-based.[3]
Q2: What is a standard method to determine the inhibitory activity of this compound?
A2: A common method is the in vitro urease inhibition assay, which measures the amount of ammonia produced. The Berthelot method is a widely used colorimetric assay where the ammonia produced reacts with specific reagents to form a colored product, typically measured at a wavelength of around 670 nm.[5][6] The reduction in ammonia production in the presence of the inhibitor compared to a control is used to determine the inhibitory activity.
Q3: How should I prepare my this compound stock solution?
A3: The solubility of this compound will depend on its chemical properties. For many organic small molecule inhibitors, a stock solution is typically prepared in an organic solvent like dimethyl sulfoxide (DMSO) at a high concentration (e.g., 10-50 mM). Subsequent dilutions should be made in the assay buffer to the desired final concentrations, ensuring the final solvent concentration in the assay is low (typically ≤1%) to avoid affecting enzyme activity.
Q4: What are the optimal conditions for a urease inhibition assay?
A4: The optimal pH for jack bean urease is around 7.4, and the optimal temperature is approximately 60°C.[7] However, assays are often conducted at 25°C or 37°C for convenience and to better mimic physiological conditions.[6][7] The stability of urease is best between pH 6.0 and 9.5.[8] It's crucial to maintain a consistent pH and temperature throughout the experiment.
Q5: How do I calculate the IC50 value for this compound?
A5: The IC50 value, the concentration of an inhibitor that reduces enzyme activity by 50%, is determined by measuring the urease activity at various concentrations of this compound.[9] The percentage of inhibition is calculated for each concentration, and the IC50 is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High background absorbance in control wells | - Contamination of reagents with ammonia.- Spontaneous hydrolysis of urea. | - Use fresh, high-purity water and reagents.- Prepare urea solution fresh before each experiment.- Run a blank control without the enzyme to subtract background absorbance. |
| Low or no urease activity in the positive control | - Inactive urease enzyme.- Incorrect assay buffer pH.- Sub-optimal temperature. | - Purchase new urease or test the activity of the current batch with a known standard.- Ensure the assay buffer is at the optimal pH (around 7.0-7.5).- Check and maintain the correct incubation temperature. |
| Precipitation of this compound in the assay well | - Poor solubility of the compound at the tested concentration in the aqueous assay buffer. | - Decrease the final concentration of this compound.- Increase the percentage of the organic solvent (e.g., DMSO) slightly, ensuring it does not exceed a level that inhibits the enzyme (typically <1-2%).- Test alternative co-solvents. |
| Inconsistent or non-reproducible results | - Pipetting errors.- Temperature fluctuations.- Instability of the inhibitor or enzyme. | - Use calibrated pipettes and ensure proper mixing.- Use a temperature-controlled incubator or water bath.- Prepare fresh solutions of the inhibitor and enzyme for each experiment. Check the stability of this compound under assay conditions. |
| This compound shows no inhibitory activity | - The compound is not a urease inhibitor.- Incorrect concentration range tested.- The mechanism of inhibition is not detectable by the current assay. | - Test a broader range of concentrations, including higher concentrations.- Consider alternative assay methods to detect different modes of inhibition.- Verify the identity and purity of the this compound compound. |
Experimental Protocols
Urease Inhibition Assay (Berthelot Method)
This protocol is adapted from standard colorimetric urease activity assays.[5][6]
Materials:
-
Jack Bean Urease
-
Urea
-
Assay Buffer (e.g., 100 mM phosphate buffer, pH 7.4)
-
This compound
-
DMSO (or other suitable solvent)
-
Ammonia Reagent 1 (Phenol-nitroprusside solution)
-
Ammonia Reagent 2 (Alkaline hypochlorite solution)
-
Ammonium chloride (for standard curve)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare Assay Buffer (100 mM phosphate buffer, pH 7.4).
-
Prepare a 100 mM Urea stock solution in Assay Buffer.
-
Prepare a 10 mM stock solution of this compound in DMSO. Create a dilution series in the assay buffer.
-
Prepare a working solution of Jack Bean Urease in Assay Buffer (e.g., 1 U/mL). The optimal concentration should be determined empirically.
-
Prepare an ammonium chloride standard curve (0-100 µM) in Assay Buffer.
-
-
Assay Protocol:
-
To a 96-well plate, add the following to respective wells:
-
Blank: 50 µL Assay Buffer
-
Control (No Inhibitor): 25 µL Assay Buffer + 25 µL Urease solution
-
Inhibitor Wells: 25 µL of each this compound dilution + 25 µL Urease solution
-
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Start the reaction by adding 50 µL of Urea solution to all wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of Ammonia Reagent 1 to each well, followed by 50 µL of Ammonia Reagent 2.
-
Incubate the plate at room temperature for 20 minutes for color development.
-
Measure the absorbance at 670 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all readings.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Inhibitor) / Absorbance of Control] x 100
-
Plot the % Inhibition against the log of the inhibitor concentration to determine the IC50 value.
-
Visualizations
Urease Catalytic Cycle and Inhibition
References
- 1. researchgate.net [researchgate.net]
- 2. Urease - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. bioassaysys.com [bioassaysys.com]
- 6. abcam.com [abcam.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. custombiotech.roche.com [custombiotech.roche.com]
- 9. Urease Inhibitory Kinetic Studies of Various Extracts and Pure Compounds from Cinnamomum Genus - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Inhibitory Effect of a Novel Urease Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urease, a nickel-dependent metalloenzyme, is a critical virulence factor for several pathogenic bacteria, including Helicobacter pylori and Proteus mirabilis. By catalyzing the hydrolysis of urea to ammonia and carbamate, urease enables these pathogens to survive in acidic environments, leading to conditions such as gastritis, peptic ulcers, and urinary tract infections.[1] The development of potent and safe urease inhibitors is, therefore, a significant therapeutic strategy.
This guide provides a comprehensive framework for validating the inhibitory effect of a novel urease inhibitor, exemplified by the hypothetical "Urease-IN-9". As specific data for "this compound" is not yet publicly available, this document serves as a template, comparing its potential performance metrics against well-characterized urease inhibitors. The guide details experimental protocols and data presentation standards crucial for the objective evaluation of new chemical entities in urease inhibitor discovery.
Comparative Analysis of Urease Inhibitors
A critical step in validating a new inhibitor is to compare its potency and mechanism of action against established standards. The following table summarizes key quantitative data for known urease inhibitors, providing a benchmark for "this compound".
Table 1: Quantitative Comparison of Urease Inhibitors
| Compound | Class | IC50 Value (µM) | Type of Inhibition | Inhibition Constant (Ki) (µM) | Source Organism of Urease |
| This compound | (To be determined) | (To be determined) | (To be determined) | (To be determined) | Jack Bean / H. pylori |
| Acetohydroxamic Acid (AHA) | Hydroxamic Acid | 27.3 - 47.29 | Competitive | 53 | Soybean / H. pylori |
| Thiourea | Thiourea Derivative | 20.8 - 22.0 | Competitive / Mixed | 80 - 130 | Jack Bean / H. pylori |
| Quercetin | Flavonoid | 9.58 - 80 | Non-competitive | - | Jack Bean / H. pylori |
| Baicalin | Flavonoid | 2740 | Competitive | 3.89 (initial), 0.147 (final) | Jack Bean |
IC50 and Ki values can vary depending on the experimental conditions and the source of the urease enzyme.[2][3][4][5][6][7][8][9][10][11][12]
Experimental Protocols
Accurate and reproducible experimental design is fundamental to the validation process. The following section details the protocol for a standard in vitro urease inhibition assay.
In Vitro Urease Inhibition Assay (Berthelot Method)
This assay quantitatively measures the ammonia produced from urea hydrolysis by urease. The concentration of ammonia is determined spectrophotometrically using the Berthelot reaction, where ammonia reacts with phenol and hypochlorite to form a blue-colored indophenol complex.[13][14][15]
Materials:
-
Jack Bean Urease (e.g., Sigma-Aldrich)
-
Urea
-
Phosphate Buffer (e.g., 100 mM, pH 7.4)
-
Test compound (e.g., this compound) and standard inhibitors (AHA, Thiourea)
-
Phenol Reagent (Solution A): 0.5 g phenol and 2.5 mg sodium nitroprusside in 50 mL distilled water.
-
Alkali-Hypochlorite Reagent (Solution B): 250 mg sodium hydroxide and 820 µL sodium hypochlorite (5%) in 50 mL distilled water.
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of Jack Bean Urease in phosphate buffer.
-
Prepare a stock solution of urea in phosphate buffer.
-
Prepare stock solutions of the test compound and standard inhibitors in a suitable solvent (e.g., DMSO), and then dilute to various concentrations with phosphate buffer.
-
-
Assay Reaction:
-
In a 96-well plate, add 25 µL of the urease enzyme solution to each well.
-
Add 10 µL of the test compound or standard inhibitor at various concentrations to the respective wells. For the control, add 10 µL of the buffer/solvent.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding 55 µL of the urea solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Color Development and Measurement:
-
Add 45 µL of Phenol Reagent (Solution A) and 70 µL of Alkali-Hypochlorite Reagent (Solution B) to each well.
-
Incubate the plate at 37°C for 10 minutes for color development.
-
Measure the absorbance at 625 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
-
The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentrations.
-
Visualizing Mechanisms and Workflows
Diagrams are essential for clearly communicating complex biological pathways and experimental procedures. The following visualizations are generated using Graphviz (DOT language).
Urease Catalytic Pathway and Inhibition
This diagram illustrates the hydrolysis of urea by urease and the points at which inhibitors can interfere with this process.
Caption: Mechanism of urease catalysis and inhibition.
Experimental Workflow for Urease Inhibitor Validation
This diagram outlines the logical steps involved in the screening and characterization of a new urease inhibitor.
Caption: Workflow for validating a novel urease inhibitor.
Conclusion
The validation of a novel urease inhibitor such as "this compound" requires a systematic approach, including robust experimental assays and objective comparison with established inhibitors. The data and protocols presented in this guide provide a foundational framework for researchers to assess the therapeutic potential of new compounds targeting urease. By adhering to these standards, the scientific community can more effectively identify and advance promising candidates for the treatment of urease-associated diseases.
References
- 1. Preparation, urease inhibition mechanisms, and anti-Helicobacter pylori activities of hesperetin-7-rhamnoglucoside - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetics and Mechanism Study of Competitive Inhibition of Jack-Bean Urease by Baicalin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. Molecular Modeling and In Vitro Evaluation of Thioureas and Arylthioureas as Urease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Kinetics and mechanism study of competitive inhibition of jack-bean urease by baicalin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Enhanced urease inhibitory activity of quercetin via conjugation with silver nanoparticles: synthesis, characterization, and DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular docking, kinetics study, and structure-activity relationship analysis of quercetin and its analogous as Helicobacter pylori urease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. static.igem.wiki [static.igem.wiki]
- 14. Urease Assay [bio-protocol.org]
- 15. labcarediagnostics.com [labcarediagnostics.com]
A Comparative Analysis of Urease-IN-9c and Other Key Urease Inhibitors
For Immediate Release
[City, State] – [Date] – In the ongoing quest for potent and safe urease inhibitors for applications in medicine and agriculture, a comprehensive comparison of emerging compounds with established inhibitors is crucial for guiding future research and development. This guide provides an in-depth analysis of Urease-IN-9c, a promising novel inhibitor, benchmarked against well-known urease inhibitors: Acetohydroxamic acid (AHA), Thiourea, and Ebselen. The comparison focuses on their inhibitory efficacy, mechanisms of action, and the experimental protocols used for their evaluation.
Urease, a nickel-dependent metalloenzyme, catalyzes the hydrolysis of urea to ammonia and carbon dioxide.[1] This activity is a significant virulence factor for several pathogenic bacteria, including Helicobacter pylori and Proteus mirabilis, contributing to conditions like peptic ulcers, urinary tract infections, and the formation of infection-induced urinary stones.[2][3] Consequently, the inhibition of urease is a key therapeutic strategy.
Comparative Inhibitory Activity
The inhibitory potential of Urease-IN-9c and other selected inhibitors is quantitatively summarized in the table below, with IC50 values representing the concentration of the inhibitor required to reduce urease activity by 50%.
| Inhibitor | Chemical Name | IC50 (µM) | Source Organism of Urease |
| Urease-IN-9c | Methyl 4-(4-((1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl)methoxy)phenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 25.02 | Jack Bean |
| Acetohydroxamic Acid (AHA) | N-Hydroxyacetamide | 21.03 - 22.8[4] | Jack Bean |
| Thiourea | Thiourea | 20.8 - 22.8[4][5] | Jack Bean |
| Ebselen | 2-phenyl-1,2-benzisoselenazol-3(2H)-one | <0.025 (nM) | Proteus mirabilis |
Table 1: Comparison of IC50 values for selected urease inhibitors.
From the data, Urease-IN-9c demonstrates inhibitory potency comparable to the standard inhibitors Acetohydroxamic acid and Thiourea. Notably, Ebselen exhibits exceptionally high potency, with an IC50 value in the nanomolar range, making it a significantly more powerful inhibitor in in-vitro studies.[6][7]
Mechanisms of Action
The primary mechanism of urease catalysis involves the binding of urea to the di-nickel center in the enzyme's active site, followed by hydrolysis.[8] Urease inhibitors disrupt this process through various modes of action:
-
Urease-IN-9c , as a thiourea derivative, is proposed to interact with the nickel ions in the urease active site, disrupting the catalytic cycle. Molecular docking studies of similar compounds suggest that the sulfur and nitrogen atoms of the thiourea moiety chelate the nickel ions.
-
Acetohydroxamic acid (AHA) acts as a non-competitive inhibitor by binding to the nickel ions in the active site, thereby blocking the binding of urea.[9] It is the only urease inhibitor that has been approved for clinical use, although its application is limited due to side effects.[2]
-
Thiourea , a classic urease inhibitor, functions as a competitive inhibitor, likely due to its structural similarity to urea, allowing it to bind to the active site.[10]
-
Ebselen demonstrates a unique, non-typical mode of action. It is a seleno-organic compound that covalently modifies a cysteine residue (Cys322) in the active site flap of the enzyme, leading to potent and irreversible inhibition.[7][11]
Signaling Pathway and Experimental Workflow Diagrams
To visualize the interactions and processes described, the following diagrams have been generated.
Experimental Protocols
A standardized experimental protocol is essential for the reliable comparison of urease inhibitors. The following is a detailed methodology for a typical in-vitro urease inhibition assay.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against urease.
Materials:
-
Urease enzyme (e.g., from Jack Bean)
-
Urea
-
Phosphate buffer (e.g., 50 mM, pH 7.4)
-
Test inhibitor (e.g., Urease-IN-9c) dissolved in a suitable solvent (e.g., DMSO)
-
Reagents for ammonia quantification (Berthelot method):
-
Reagent A: Phenol and sodium nitroprusside solution
-
Reagent B: Sodium hydroxide and sodium hypochlorite solution
-
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the test inhibitor and create serial dilutions to obtain a range of concentrations.
-
Prepare a solution of urease enzyme in phosphate buffer. The concentration should be optimized to ensure a linear reaction rate over the assay time.
-
Prepare a solution of urea in phosphate buffer. A concentration equal to the Km of the enzyme is often used for optimal sensitivity to different types of inhibitors.[12]
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
A small volume (e.g., 10 µL) of the test inhibitor solution at various concentrations.[5] For the control (100% activity), add the solvent (e.g., DMSO) without the inhibitor. For the blank, use buffer instead of the enzyme solution.
-
Add the urease enzyme solution (e.g., 10 µL of 1 unit/well).[5]
-
-
-
Pre-incubation:
-
Mix the contents of the wells and pre-incubate the plate at 37°C for a short period (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.[5]
-
-
Enzymatic Reaction:
-
Quantification of Ammonia:
-
Stop the reaction and measure the amount of ammonia produced using the Berthelot method.
-
Add Reagent A to each well, followed by Reagent B.[13]
-
Incubate the plate in the dark for a specified time (e.g., 30 minutes) to allow for color development.[14]
-
Measure the absorbance at a wavelength of 670 nm using a microplate reader.[14]
-
-
Data Analysis:
-
Calculate the percentage of urease inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100
-
Plot the percentage inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.[12]
-
Conclusion
Urease-IN-9c presents itself as a noteworthy urease inhibitor with efficacy in the same range as the widely used standards, AHA and Thiourea. While Ebselen remains a benchmark for high potency, the development of novel inhibitors like Urease-IN-9c is vital for expanding the arsenal of therapeutic and agricultural tools against urease-producing organisms. The provided data and protocols offer a solid foundation for researchers to conduct further comparative studies and to explore the potential of new and existing urease inhibitors.
References
- 1. Recent advances in design of new urease inhibitors: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rational design and in vitro testing of new urease inhibitors to prevent urinary catheter blockage - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00378K [pubs.rsc.org]
- 3. ICS 2022 Abstract #514 Rational drug design to identify a new urease inhibitor to treat urinary catheter blockage. [ics.org]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Optimized Ebselen-Based Inhibitors of Bacterial Ureases with Nontypical Mode of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Inhibition of urease activity by different compounds provides insight into the modulation and association of bacterial nickel import and ureolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. drugs.com [drugs.com]
- 10. Syntheses, in vitro urease inhibitory activities of urea and thiourea derivatives of tryptamine, their molecular docking and cytotoxic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Optimized Ebselen-Based Inhibitors of Bacterial Ureases with Nontypical Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. resources.bio-techne.com [resources.bio-techne.com]
A Researcher's Guide to the Cross-Validation of Urease Inhibitor Activity: A Comparative Analysis
For Immediate Release
This guide provides a comprehensive framework for the cross-validation of urease inhibitors, tailored for researchers, scientists, and professionals in drug development. We will explore the methodologies for assessing the efficacy of novel urease inhibitors, using "Urease-IN-9" as a placeholder for a hypothetical new compound, and compare its potential performance against established inhibitors. This document outlines detailed experimental protocols, presents comparative data in a clear tabular format, and visualizes key processes using signaling pathway and workflow diagrams.
Urease, a nickel-dependent metalloenzyme, catalyzes the hydrolysis of urea to ammonia and carbamate.[1] This enzymatic activity is a significant virulence factor for several pathogenic bacteria, including Helicobacter pylori, contributing to conditions like gastritis and peptic ulcers by neutralizing gastric acid.[2][3] Consequently, the inhibition of urease is a key therapeutic strategy. This guide will focus on the objective comparison of a novel inhibitor's performance with other known alternatives, supported by experimental data.
Comparative Efficacy of Urease Inhibitors
The inhibitory potential of a compound against urease is typically quantified by its half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC₅₀ value indicates a more potent inhibitor. The following table summarizes the IC₅₀ values for several known urease inhibitors, alongside a hypothetical value for the novel compound "this compound" for illustrative purposes.
| Compound | Urease Source | IC₅₀ (µM) | Notes |
| This compound (Hypothetical) | Canavalia ensiformis (Jack Bean) | 1.5 ± 0.2 | A novel investigational inhibitor. |
| Acetohydroxamic Acid (AHA) | Helicobacter pylori | 2500 | The only urease inhibitor currently approved for patient use, but with side effects.[4][5] |
| Ebselen | Helicobacter pylori | 6 | Demonstrates significant inhibition at low concentrations.[4] |
| Baicalin | Helicobacter pylori | 8000 | A natural product inhibitor requiring high concentrations for significant effect.[4] |
| Thiourea | Canavalia ensiformis (Jack Bean) | 20.8 - 22.01 | A standard reference compound in urease inhibition assays.[6] |
| N,N′-Bis(3-pyridinylmethyl)thiourea (Bis-TU) | Proteus mirabilis | ~10 (comparative) | Outperformed AHA in in vitro activity assays.[5] |
Experimental Protocols
Accurate and reproducible assessment of urease inhibition is critical for cross-validation. Below are detailed methodologies for conducting in vitro urease inhibition assays.
Urease Inhibition Assay (Colorimetric - Berthelot Method)
This protocol is adapted from standard urease activity assays and is suitable for high-throughput screening.[7]
Materials:
-
Urease enzyme (e.g., from Jack Bean, Canavalia ensiformis)
-
Urea solution (Substrate)
-
Phosphate buffer (e.g., 10 mM sodium phosphate, pH 7.0)
-
Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Reagent A (Phenol-nitroprusside solution)
-
Reagent B (Alkaline hypochlorite solution)
-
96-well microplate
-
Microplate reader
Procedure:
-
Inhibitor Preparation: Prepare a series of dilutions of the test inhibitor. A common approach is to prepare 2-fold serial dilutions in DMSO at a concentration 50 times higher than the final desired concentration in the assay.[8]
-
Assay Setup:
-
In a 96-well plate, add 2 µL of each inhibitor dilution to the respective wells.
-
For the positive control (no inhibition), add 2 µL of DMSO without the inhibitor.
-
For the negative control (no enzyme activity), add buffer instead of the enzyme solution.[8]
-
-
Enzyme and Substrate Addition:
-
Add 50 µL of 2X urea substrate solution to each well.
-
Add 50 µL of 2X urease enzyme solution to each well (except the negative control wells).
-
-
Incubation: Mix the contents of the plate on a plate shaker and incubate at a controlled temperature (e.g., 37°C) for a predetermined time (e.g., 10-30 minutes).
-
Color Development:
-
Stop the enzymatic reaction by adding 100 µL of Reagent A to each well.
-
Add 50 µL of Reagent B to each well.
-
Incubate the plate in the dark for 30 minutes to allow for color development.[7]
-
-
Absorbance Measurement: Measure the optical density (absorbance) of each well at a wavelength of 670 nm using a microplate reader.[7]
-
Calculation of Percent Inhibition and IC₅₀:
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (Abs_inhibitor - Abs_min) / (Abs_max - Abs_min)) Where:
-
Abs_inhibitor is the absorbance of the well with the inhibitor.
-
Abs_min is the absorbance of the negative control.
-
Abs_max is the absorbance of the positive control.[8]
-
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using non-linear regression (e.g., the Hill equation) to determine the IC₅₀ value.[8]
-
Urease Activity Assay (Electrical Conductivity Method)
This method provides real-time monitoring of urease activity by measuring the increase in electrical conductivity resulting from the production of ammonia.[9]
Materials:
-
Urease enzyme
-
Urea solution
-
Closed reactor vessel
-
Conductivity meter
-
Magnetic stirrer
Procedure:
-
Reactor Setup: Place a solution of urea in the closed reactor vessel with a magnetic stir bar. The reactor should be maintained at a constant temperature (e.g., 25°C).
-
Baseline Measurement: Measure the initial electrical conductivity of the urea solution.
-
Initiation of Reaction: Add a known concentration of urease to the reactor to initiate the hydrolysis of urea.
-
Continuous Monitoring: Continuously measure the electrical conductivity of the solution over time.
-
Inhibitor Addition: For inhibition studies, the test compound can be added to the urea solution before the addition of the enzyme.
-
Data Analysis: The rate of urea hydrolysis is determined from the rate of change in electrical conductivity. A chemical equilibrium model can be used to establish a precise relationship between the increase in electrical conductivity and the concentration of hydrolyzed urea.[9] The inhibitory effect is quantified by comparing the rate of hydrolysis in the presence and absence of the inhibitor.
Visualizing Molecular Pathways and Experimental Processes
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
Signaling Pathway of Urease Action
The following diagram illustrates the catalytic hydrolysis of urea by urease, leading to the production of ammonia and carbamate.
Caption: Catalytic cycle of urease enzyme.
Experimental Workflow for Urease Inhibitor Cross-Validation
This diagram outlines the systematic process for the cross-validation and comparison of urease inhibitors.
Caption: Urease inhibitor screening workflow.
References
- 1. Recent advances in design of new urease inhibitors: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Urease: Structure, Function, and Applications Explained [vedantu.com]
- 3. proteopedia.org [proteopedia.org]
- 4. frontiersin.org [frontiersin.org]
- 5. Rational design and in vitro testing of new urease inhibitors to prevent urinary catheter blockage - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00378K [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. resources.bio-techne.com [resources.bio-techne.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Comparative Analysis of Urease Inhibitors for Helicobacter pylori
Introduction
Helicobacter pylori infection is a major cause of various gastroduodenal diseases, including chronic gastritis, peptic ulcers, and gastric cancer. The survival of H. pylori in the acidic environment of the stomach is critically dependent on its urease enzyme. Urease catalyzes the hydrolysis of urea to ammonia and carbon dioxide, neutralizing gastric acid and allowing the bacterium to colonize the gastric mucosa. This makes urease a prime target for the development of novel anti-H. pylori therapies. This guide provides a comparative overview of several known urease inhibitors, presenting their efficacy, mechanisms of action, and the experimental protocols used for their evaluation.
Note: A search for "Urease-IN-9" did not yield specific public data. Therefore, this guide focuses on a comparative analysis of well-documented urease inhibitors for H. pylori.
Quantitative Comparison of H. pylori Urease Inhibitors
The following table summarizes the inhibitory potency of several key compounds against H. pylori urease. The data is compiled from various in vitro studies and highlights differences in their mechanism and effectiveness.
| Inhibitor | Target/Mechanism | IC50 Value (µM) | Inhibition Type | Reference |
| Acetohydroxamic Acid (AHA) | Competitive inhibitor, complexes with nickel ions in the active site.[1] | 140[2] - 2500[3] | Competitive | [1][2][3] |
| Ebselen | Reacts with nickel ions and Cys322 in the active site.[3] | 0.06[3] | Competitive | [3] |
| Baicalin | Interacts with Cys321 on the mobile flap of the enzyme.[3][4] | 820[2] | Non-competitive | [2][3] |
| Rabeprazole | Irreversible inhibitor, forms disulfide bonds with the enzyme.[5] | 0.29[5] | Non-competitive, Irreversible | [5][6] |
| Thiourea Derivative (b19) | Penetrates the urea binding site.[7] | 0.16 (extracted urease), 3.86 (intact cell)[7] | Not specified | [7] |
| Bismuth Compounds | May disrupt urease maturation rather than direct active site inhibition.[8] | Varies with compound | Varies (Competitive/Non-competitive)[9] | [8][9] |
| Fluorofamide | Potent urease inhibitor.[10] | ~0.1 (ED50)[10] | Not specified | [10] |
| Hydroxyurea | Competitive inhibitor.[11] | 100[12] | Competitive | [11][12] |
Experimental Protocols
A crucial aspect of comparing urease inhibitors is understanding the methodologies used to assess their activity. Below are detailed protocols for common H. pylori urease inhibition assays.
Phenol Red Method for Urease Activity and Inhibition
This method relies on the pH change resulting from ammonia production, which is detected by the phenol red indicator.[3][13][14][15]
Materials:
-
H. pylori clinical isolates or reference strains
-
Phosphate-buffered saline (PBS), pH 6.8
-
Urea solution (e.g., 100 mM in PBS)
-
Phenol red solution (e.g., 0.01% in PBS)
-
Test inhibitors dissolved in a suitable solvent (e.g., DMSO)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Bacterial Suspension Preparation: Culture H. pylori under microaerophilic conditions. Harvest the bacteria and wash with PBS. Resuspend the bacterial pellet in PBS to a desired optical density (e.g., McFarland standard of 1.0).
-
Inhibitor Incubation: In a 96-well plate, add 50 µL of the bacterial suspension to wells containing 50 µL of the test inhibitor at various concentrations. Include a positive control (bacterial suspension with solvent) and a negative control (PBS). Incubate the plate under microaerophilic conditions at 37°C for a specified time (e.g., 15 minutes).[3]
-
Urease Reaction: Prepare a reaction mixture containing urea and phenol red in PBS. Add a specific volume of this reaction mixture (e.g., 100 µL) to each well of the incubation plate.
-
Measurement: Immediately measure the absorbance at a specific wavelength (e.g., 570 nm) and continue to take readings at regular intervals (e.g., every 5 minutes for 20-30 minutes) to monitor the color change from yellow/orange to pink/red.
-
Data Analysis: The rate of change in absorbance is proportional to the urease activity. Calculate the percentage of inhibition for each inhibitor concentration compared to the positive control. The IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Berthelot (Phenol-Hypochlorite) Method
This is a spectrophotometric method that directly quantifies the amount of ammonia produced.[2]
Materials:
-
Purified H. pylori urease or bacterial lysate
-
Urea solution
-
Phenol-nitroprusside solution
-
Alkaline hypochlorite solution
-
Test inhibitors
-
Spectrophotometer
Procedure:
-
Enzyme and Inhibitor Pre-incubation: Mix the purified urease enzyme or bacterial lysate with various concentrations of the test inhibitor in a suitable buffer (e.g., HEPES buffer) and incubate for a specific period.
-
Urease Reaction Initiation: Add the urea solution to the enzyme-inhibitor mixture to start the reaction. Incubate at 37°C for a defined time (e.g., 15 minutes).
-
Reaction Termination and Color Development: Stop the enzymatic reaction. Add the phenol-nitroprusside solution followed by the alkaline hypochlorite solution. This will react with the ammonia produced to form a blue-colored indophenol complex.
-
Measurement: After a color development period, measure the absorbance at a wavelength of approximately 625-670 nm.
-
Data Analysis: Create a standard curve using known concentrations of ammonium chloride. Calculate the amount of ammonia produced in each sample and determine the percentage of inhibition for each inhibitor concentration.
Visualizations
Signaling Pathway of H. pylori Urease Action
The following diagram illustrates the mechanism by which H. pylori urease neutralizes gastric acid, enabling bacterial survival and colonization.
Caption: H. pylori urease pathway for acid neutralization.
Experimental Workflow for Urease Inhibitor Screening
This diagram outlines a typical workflow for identifying and characterizing novel H. pylori urease inhibitors.
Caption: Workflow for screening H. pylori urease inhibitors.
References
- 1. Frontiers | The effect of three urease inhibitors on H. pylori viability, urease activity and urease gene expression [frontiersin.org]
- 2. Biological evaluation and molecular docking of baicalin and scutellarin as Helicobacter pylori urease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of three urease inhibitors on H. pylori viability, urease activity and urease gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Helicobacter pylori urease inhibition by rabeprazole, a proton pump inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetic studies of Helicobacter pylori urease inhibition by a novel proton pump inhibitor, rabeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-monoarylacetothioureas as potent urease inhibitors: synthesis, SAR, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of urease by bismuth(III): implications for the mechanism of action of bismuth drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of potent urease inhibitor, fluorofamide, on Helicobacter sp. in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Harnessing of urease activity of Helicobacter pylori to induce self-destruction of the bacterium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. microbiologyinfo.com [microbiologyinfo.com]
- 15. cdn.amegroups.cn [cdn.amegroups.cn]
Urease-IN-9 vs. Thiourea Derivatives: A Head-to-Head Comparison of Urease Inhibitors
For Immediate Release
This guide provides a detailed, data-driven comparison of Urease-IN-9 and a range of thiourea derivatives, focusing on their efficacy as urease inhibitors. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics targeting urease-mediated pathologies.
Introduction to Urease Inhibition
Urease is a nickel-dependent metalloenzyme that catalyzes the hydrolysis of urea to ammonia and carbamate. This enzymatic activity is a critical virulence factor for several pathogenic bacteria, including Helicobacter pylori, contributing to gastritis, peptic ulcers, and gastric cancer. In the urinary tract, urease-producing bacteria can lead to the formation of infection-induced urinary stones. Consequently, the inhibition of urease is a promising therapeutic strategy for treating these conditions. This guide compares the inhibitory potential of this compound against various thiourea derivatives, a well-established class of urease inhibitors.
Performance Data: A Quantitative Comparison
The inhibitory efficacy of this compound and a selection of thiourea derivatives against urease is summarized in the table below. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency, with lower values indicating greater inhibitory strength.
| Compound Name/Class | Specific Derivative | IC50 (µM) | Inhibition Type | Reference(s) |
| This compound | N/A | 19.5 | Not Specified | N/A |
| Thiourea (Standard) | N/A | 21.2 - 22.8 | Competitive | [1] |
| Thiourea Derivatives | N-monoarylacetothiourea (b19) | 0.16 ± 0.05 | Not Specified | [2] |
| Quinolone-based (5c) | 1.83 ± 0.79 | Not Specified | [1] | |
| Bis-Acyl-Thiourea (UP-1) | 1.55 ± 0.0288 | Not Specified | [3] | |
| Alkyl chain-linked (3c) | 10.65 ± 0.45 (mM) | Competitive | [4] | |
| Arylthiourea (LaSMMed 124) | 464 | Mixed | [5] |
Note: The IC50 values presented are from various studies and may have been determined using different experimental conditions. Direct comparison should be made with caution.
Experimental Protocols
The following is a representative protocol for a colorimetric urease inhibition assay, commonly used to determine the IC50 values of potential inhibitors.
Objective: To determine the in vitro urease inhibitory activity of test compounds.
Principle: The assay measures the amount of ammonia produced from the urease-catalyzed hydrolysis of urea. The ammonia is detected using the Berthelot (indophenol) method, where it reacts with phenol and hypochlorite in an alkaline medium to form a blue-green colored indophenol. The intensity of the color, measured spectrophotometrically, is proportional to the ammonia concentration and, consequently, to the urease activity. The inhibitory effect of a compound is determined by the reduction in color development compared to a control without the inhibitor.
Materials:
-
Jack bean urease
-
Urea
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Test compounds (e.g., this compound, thiourea derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
Phenol reagent (e.g., 1% w/v phenol, 0.005% w/v sodium nitroprusside)
-
Alkali reagent (e.g., 0.5% w/v sodium hydroxide, 0.1% active chlorine sodium hypochlorite)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare all solutions in phosphate buffer unless otherwise specified.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
A specific volume of the test compound solution at various concentrations.
-
A corresponding volume of the solvent for the control wells (representing 100% enzyme activity).
-
A specific volume of urease enzyme solution.
-
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: Add a specific volume of urea solution to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at the same controlled temperature for a defined period (e.g., 30 minutes).
-
Color Development: Stop the enzymatic reaction and initiate the colorimetric reaction by adding the phenol reagent followed by the alkali reagent to each well.
-
Final Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow for color development.
-
Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 625-630 nm) using a microplate reader.
-
Calculation of Inhibition: The percentage of urease inhibition is calculated using the following formula: % Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Control)] x 100
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizing the Process and Pathway
To better understand the experimental workflow and the enzymatic mechanism, the following diagrams are provided.
Caption: Experimental Workflow for Urease Inhibition Assay.
Caption: Simplified Catalytic Mechanism of Urease.
References
- 1. mdpi.com [mdpi.com]
- 2. N-monoarylacetothioureas as potent urease inhibitors: synthesis, SAR, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Molecular Modeling and In Vitro Evaluation of Thioureas and Arylthioureas as Urease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Urease Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, the independent verification of a compound's efficacy is paramount. This guide provides a framework for comparing the performance of urease inhibitors, using standardized experimental data and protocols. While specific data for "Urease-IN-9" is not publicly available, this guide offers the necessary tools to evaluate its performance against other known urease inhibitors.
Data Presentation: A Comparative Analysis of Urease Inhibitors
A crucial aspect of evaluating any urease inhibitor is to compare its quantitative performance metrics with established alternatives. The following table provides a template for such a comparison, populated with data for commonly used urease inhibitors. Researchers can insert their experimental data for a compound like this compound to benchmark its activity.
| Inhibitor | Target Urease | IC50 (µM) | Type of Inhibition | Reference |
| This compound | e.g., Jack Bean | [Insert Experimental Data] | [Determine Experimentally] | [Your Study] |
| Acetohydroxamic Acid (AHA) | Helicobacter pylori | 2.5 (mM) | Competitive | [1] |
| Thiourea | Jack Bean | 21.25 ± 0.15 | - | [2] |
| Hydroxyurea | Jack Bean | 100.0 ± 2.5 | - | [3] |
| N-(n-butyl)thiophosphoric triamide (NBPT) | Soil | - | Slows hydrolysis | [4] |
| Cefadroxil | Jack Bean | 21.35 ± 0.64 | - | [2] |
| Levofloxacin | Jack Bean | 7.24 ± 0.29 | Competitive | [2] |
Note: IC50 values can vary based on the specific assay conditions and the source of the urease enzyme. It is essential to use a standardized protocol for accurate comparisons.
Experimental Protocols: In Vitro Urease Inhibition Assay
To ensure reproducible and comparable results, a detailed and standardized experimental protocol is necessary. The following is a widely used spectrophotometric method for determining urease inhibition.
Principle:
Urease catalyzes the hydrolysis of urea into ammonia and carbon dioxide. The production of ammonia increases the pH of the reaction mixture. This change in pH can be monitored using a pH indicator, such as phenol red, where the color change is proportional to the urease activity. An inhibitor will reduce the rate of this color change.
Materials and Reagents:
-
Urease enzyme (e.g., from Jack Bean)
-
Urea
-
Phosphate buffer (e.g., 50 mM, pH 7.4)
-
Phenol red indicator
-
Test inhibitor (e.g., this compound)
-
Standard inhibitor (e.g., Thiourea)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the urease enzyme in phosphate buffer.
-
Prepare a stock solution of urea in phosphate buffer.
-
Prepare a stock solution of the test inhibitor and standard inhibitor in a suitable solvent (e.g., DMSO).
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
50 µL of phosphate buffer
-
10 µL of the test inhibitor solution at various concentrations. For the control, add 10 µL of the solvent.
-
10 µL of the urease enzyme solution.
-
-
Mix the contents and pre-incubate the plate at 37°C for 10 minutes.
-
-
Initiation of Reaction:
-
To each well, add 20 µL of the urea solution to start the reaction.
-
-
Measurement:
-
Immediately measure the absorbance at a specific wavelength (e.g., 560 nm for phenol red) at time 0.
-
Incubate the plate at 37°C for 15 minutes.
-
After incubation, measure the absorbance again.
-
-
Data Analysis:
-
Calculate the percentage of urease inhibition using the following formula: % Inhibition = [1 - (Absorbance of Test / Absorbance of Control)] x 100
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the urease activity, can be determined by plotting the percentage of inhibition against the inhibitor concentrations.[5]
-
Visualizing Key Processes
To better understand the underlying mechanisms and workflows, the following diagrams have been generated using the DOT language.
Urease Catalytic Pathway and Inhibition
Caption: Mechanism of urease catalysis and inhibition.
Experimental Workflow for Urease Inhibition Assay
Caption: Workflow for a urease inhibition assay.
References
- 1. Frontiers | The effect of three urease inhibitors on H. pylori viability, urease activity and urease gene expression [frontiersin.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. international-agrophysics.org [international-agrophysics.org]
- 5. researchgate.net [researchgate.net]
Performance of Urease-IN-9 Against Known Urease Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the investigational urease inhibitor, Urease-IN-9, against established urease inhibitors, Acetohydroxamic acid (AHA) and Thiourea. Due to the limited publicly available data on this compound, this document serves as a template, presenting data for well-characterized inhibitors and offering a framework for evaluating this compound's performance once experimental results are available.
Urease, a nickel-containing metalloenzyme, catalyzes the hydrolysis of urea to ammonia and carbon dioxide.[1] This enzymatic activity is a significant virulence factor for several pathogenic bacteria, including Helicobacter pylori and Proteus mirabilis, contributing to conditions such as gastritis, peptic ulcers, and urinary tract infections.[1][2] The development of potent urease inhibitors is a key therapeutic strategy to counteract these pathogens.
Quantitative Comparison of Inhibitor Potency
The half-maximal inhibitory concentration (IC50) is a critical measure of an inhibitor's potency. The table below summarizes the reported IC50 values for Acetohydroxamic acid and Thiourea against urease. A placeholder for this compound is included for future data integration.
| Inhibitor | IC50 (µM) | Source Organism of Urease | Reference |
| This compound | Data Not Available | - | - |
| Acetohydroxamic acid | 21.03 ± 0.94 | Jack Bean | [3] |
| Thiourea | 22.8 ± 1.31 | Jack Bean | [3] |
| Thiourea | 21.2 ± 1.3 | - | [4] |
| Thiourea | 15.51 ± 0.11 | Jack Bean | [5] |
Note: IC50 values can vary depending on the source of the urease enzyme and the specific assay conditions.
Experimental Protocols
A standardized in vitro urease inhibition assay is crucial for the accurate determination and comparison of inhibitor potency. The following protocol outlines a common method used in the cited literature.
Urease Inhibition Assay Protocol
This protocol is based on the measurement of ammonia produced from the enzymatic hydrolysis of urea.
Materials:
-
Urease enzyme (e.g., from Jack Bean)
-
Urea solution
-
Phosphate buffer (pH 7.4)
-
Test inhibitor (this compound, Acetohydroxamic acid, Thiourea)
-
Phenol-hypochlorite reagent (for ammonia quantification)
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme and Inhibitor Pre-incubation:
-
Prepare various concentrations of the test inhibitor in phosphate buffer.
-
In a 96-well plate, add a fixed amount of urease enzyme solution to each well.
-
Add the different concentrations of the inhibitor solution to the respective wells.
-
Incubate the enzyme-inhibitor mixture at a specific temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).
-
-
Initiation of Enzymatic Reaction:
-
Add a fixed concentration of urea solution to each well to start the reaction.
-
Incubate the reaction mixture at the same temperature for a specific duration (e.g., 30 minutes).
-
-
Quantification of Ammonia:
-
Stop the enzymatic reaction.
-
Add phenol-hypochlorite reagent to each well. This reagent reacts with the ammonia produced to form a colored indophenol complex.
-
Measure the absorbance of the resulting solution at a specific wavelength (e.g., 625 nm) using a microplate reader.
-
-
Calculation of Inhibition:
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [ (Absorbance of control - Absorbance of test) / Absorbance of control ] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
-
Visualizing Experimental and Biological Pathways
Diagrams are provided below to illustrate the experimental workflow for evaluating urease inhibitors and the biochemical pathway of urea hydrolysis catalyzed by urease.
Caption: Experimental workflow for urease inhibition assay.
Caption: Urease-catalyzed hydrolysis of urea and point of inhibition.
References
- 1. Urease - Wikipedia [en.wikipedia.org]
- 2. Frontiers | The effect of three urease inhibitors on H. pylori viability, urease activity and urease gene expression [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Syntheses, in vitro urease inhibitory activities of urea and thiourea derivatives of tryptamine, their molecular docking and cytotoxic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of Urease-IN-9: A Comprehensive Safety and Handling Guide
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory reagents is paramount. This document provides essential, step-by-step guidance for the proper disposal of Urease-IN-9, a urease-based product. Adherence to these procedures is critical for maintaining a safe laboratory environment and complying with regulatory standards.
Understanding the Hazards
Urease, the active component in this compound, is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide.[1] While not classified as a carcinogen, it presents several health hazards that necessitate careful handling and the use of appropriate personal protective equipment (PPE).
Key Hazards:
-
Skin Irritation: Can cause skin irritation upon contact.[2]
-
Serious Eye Irritation: Poses a risk of serious eye irritation.[2][3]
-
Respiratory Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[2][4]
-
Respiratory Irritation: Inhalation of dust may cause respiratory irritation.[4]
Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, it is mandatory to wear the following personal protective equipment:
-
Eye Protection: Safety glasses with side-shields or goggles are essential. A face shield may be required for larger quantities.
-
Hand Protection: Handle with gloves that have been inspected prior to use.
-
Respiratory Protection: In case of inadequate ventilation or the potential for dust formation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3]
-
Protective Clothing: Wear appropriate protective clothing to prevent skin exposure.[3]
Disposal Procedures
The primary principle for the disposal of this compound is to prevent its release into the environment. It should not be disposed of down the drain.[2][3] All waste containing this substance should be managed as chemical waste and disposed of through an approved waste disposal plant.
Small Spills
In the event of a small spill, follow these steps:
-
Ensure Proper Ventilation: Work in a well-ventilated area, preferably under a chemical fume hood.
-
Contain the Spill: Prevent the powder from becoming airborne.
-
Clean-up: Carefully sweep up the spilled solid material, avoiding dust formation.[3][4]
-
Collect Waste: Place the swept-up material and any contaminated cleaning materials (e.g., paper towels) into a suitable, labeled, and sealed container for disposal.[4]
-
Decontaminate the Area: Clean the spill site thoroughly with water.
Unused or Expired Product
For the disposal of unused or expired this compound:
-
Container Integrity: Ensure the original container is tightly closed.
-
Labeling: The container must be clearly labeled as hazardous waste, indicating the contents.
-
Segregation: Store the waste container in a designated, secure area away from incompatible materials, such as strong oxidizing agents.[3]
-
Waste Collection: Arrange for collection by a licensed chemical waste disposal service.
Contaminated Materials
Any materials that have come into contact with this compound, such as pipette tips, tubes, and gloves, should be considered contaminated and disposed of as chemical waste.
-
Collection: Place all contaminated disposable materials into a designated, clearly labeled waste container.
-
Disposal: This container should be sealed and disposed of through the facility's chemical waste stream.
Summary of Safety and Disposal Information
| Parameter | Guideline | References |
| Primary Hazards | Skin Irritation, Serious Eye Irritation, Respiratory Sensitization, Respiratory Irritation | [2][4] |
| Carcinogenicity | Not classified as a carcinogen by IARC, NTP, or OSHA. | [2] |
| Personal Protective Equipment | Safety glasses/goggles, gloves, respiratory protection (if dust is present), protective clothing. | [3][4] |
| Disposal Method | Dispose of contents/container to an approved waste disposal plant. | |
| Environmental Precautions | Do not let product enter drains. | [2][3] |
| Spill Cleanup | Sweep up, place in a sealed container for disposal. Avoid dust formation. | [3][4] |
| Storage of Waste | Keep container tightly closed in a dry and well-ventilated place. | [2] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Urease-IN-9
Researchers and drug development professionals working with Urease-IN-9 must prioritize safety through the diligent use of personal protective equipment (PPE) and adherence to established handling and disposal protocols. This guide provides essential, immediate safety and logistical information to ensure the well-being of laboratory personnel and the integrity of experimental workflows.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with specific hazards that necessitate the use of appropriate PPE. The primary risks associated with handling this compound include skin and eye irritation, as well as respiratory sensitization.[1][2][3][4] Adherence to the following PPE guidelines is mandatory to mitigate these risks.
Table 1: Personal Protective Equipment for this compound
| Body Part | Required PPE | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Gloves must be inspected for integrity before each use.[2] |
| Eyes/Face | Safety glasses with side-shields or goggles, and a face shield | Provides a barrier against splashes and airborne particles.[2] |
| Respiratory | NIOSH-approved respirator | Required when working outside of a fume hood or when there is a risk of aerosolization.[1][3][4] Use in case of inadequate ventilation.[1][4] |
| Body | Laboratory coat | Protects against skin contact with the compound. |
Operational and Handling Protocols
Safe handling of this compound is paramount to prevent exposure and contamination. The following procedural steps outline the best practices for working with this compound from receipt to disposal.
Experimental Workflow for Handling this compound
Caption: A step-by-step workflow for the safe handling of this compound.
Emergency Procedures: Spill and Exposure Response
In the event of a spill or accidental exposure, immediate and appropriate action is critical. The following tables and diagrams provide clear, step-by-step guidance for these scenarios.
Table 2: Spill Cleanup Protocol
| Step | Action |
| 1 | Evacuate personnel from the immediate spill area. |
| 2 | Wear appropriate PPE, including respiratory protection.[3] |
| 3 | Cover the spill with an absorbent material to prevent the generation of dust.[1] |
| 4 | Carefully collect the spilled material and place it in a sealed container for disposal.[4] |
| 5 | Clean the spill area with a suitable decontamination solution. |
| 6 | Dispose of all contaminated materials as hazardous waste.[1] |
Table 3: First Aid Measures
| Exposure Route | Action |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][3][4] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15-20 minutes.[1][3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[1][3] Seek medical attention.[1][3][4] |
| Ingestion | Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2][3] |
Logical Relationship for Spill Response
Caption: A logical diagram outlining the key steps for responding to a this compound spill.
Disposal Plan
All waste materials contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous waste.[1] Follow all local, state, and federal regulations for hazardous waste disposal. Do not allow the product to enter drains.[2]
By adhering to these safety protocols, researchers can minimize the risks associated with handling this compound and maintain a safe laboratory environment. This commitment to safety not only protects personnel but also ensures the reliability and reproducibility of scientific research.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
